CH5138303
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[4-amino-6-(7-chloro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-8-yl)-1,3,5-triazin-2-yl]sulfanyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2S/c20-13-7-11-9-27-8-10-3-1-4-12(15(10)11)16(13)17-23-18(22)25-19(24-17)28-6-2-5-14(21)26/h1,3-4,7H,2,5-6,8-9H2,(H2,21,26)(H2,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGHQZSTZWNWFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C(=CC(=C(C3=CC=C2)C4=NC(=NC(=N4)SCCCC(=O)N)N)Cl)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of CH5138303 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
CH5138303 is a potent and orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins. By targeting the N-terminal ATP-binding pocket of Hsp90, this compound disrupts the Hsp90 chaperone cycle, leading to the ubiquitin-proteasome-mediated degradation of its client proteins. This targeted degradation of oncoproteins inhibits key signaling pathways, such as the PI3K/AKT and MAPK pathways, which are frequently dysregulated in cancer. This guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular interactions and pathways.
Introduction to Hsp90 and Its Role in Cancer
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis. It facilitates the proper folding, stability, and activity of a diverse array of "client" proteins, many of which are key components of signal transduction pathways that regulate cell growth, proliferation, and survival.[1] In cancer cells, Hsp90 is often overexpressed and is essential for maintaining the function of mutated, overexpressed, or otherwise aberrant oncoproteins that drive malignant transformation.[1] By chaperoning these oncoproteins, Hsp90 enables cancer cells to withstand various cellular stresses and evade apoptosis. This reliance of cancer cells on Hsp90 makes it an attractive target for therapeutic intervention.
This compound: A Potent Hsp90 Inhibitor
This compound is a synthetic, orally active small molecule that exhibits high-affinity binding to the N-terminal domain of Hsp90α.[2][3] This binding competitively inhibits the ATPase activity of Hsp90, which is essential for its chaperone function.[1]
Binding Affinity and In Vitro Potency
Quantitative analysis has demonstrated the high potency of this compound.
| Parameter | Value | Assay | Reference |
| Kd (Hsp90α) | 0.48 nM | Cell-free assay | [3] |
| Kd (N-terminal Hsp90α) | 0.52 nM | - | [2] |
| IC50 (HCT116 colorectal cancer) | 98 nM (0.098 µM) | Cytotoxicity assay | [2][3] |
| IC50 (NCI-N87 gastric cancer) | 66 nM (0.066 µM) | Cytotoxicity assay | [2][3] |
In Vivo Efficacy
Preclinical studies have demonstrated the anti-tumor efficacy of this compound in vivo.
| Model | Dosage | Administration | Key Findings | Reference |
| NCI-N87 gastric cancer xenograft (mice) | 50 mg/kg | Oral (p.o.), once daily for 11 days | Potent antitumor efficacy with a tumor growth inhibition (TGI) of 136% and a median effective dose (ED50) of 3.9 mg/kg without significant loss of body weight. | [2][3] |
Mechanism of Action: Destabilization of Hsp90 Client Proteins
The primary mechanism of action of this compound is the induction of proteasomal degradation of Hsp90 client proteins.[4] By inhibiting Hsp90's ATPase activity, this compound locks the chaperone in a conformation that is recognized by the cellular protein degradation machinery, leading to the ubiquitination and subsequent degradation of its associated client proteins.
Key Hsp90 Client Proteins in Cancer
A wide range of oncoproteins are dependent on Hsp90 for their stability and function. The degradation of these proteins upon treatment with Hsp90 inhibitors like this compound underlies their anti-cancer activity. Key client proteins include:
-
Receptor Tyrosine Kinases: EGFR, HER2
-
Signaling Kinases: AKT, RIP, Bcr-Abl[5]
-
Cell Cycle Regulators
-
Transcription Factors
The degradation of these client proteins disrupts critical cancer-driving signaling pathways.
Impact on Downstream Signaling Pathways
By promoting the degradation of key signaling molecules, this compound effectively shuts down pro-survival and proliferative signaling cascades within cancer cells.
-
PI3K/AKT Pathway: The degradation of client proteins such as AKT, a central node in this pathway, leads to the inhibition of downstream signaling, resulting in decreased cell survival and proliferation.
-
MAPK Pathway: The destabilization of receptor tyrosine kinases like EGFR and HER2, as well as downstream kinases, disrupts the MAPK signaling cascade, which is critical for cell growth and division.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of Hsp90 inhibitors like this compound.
Cell Viability (Cytotoxicity) Assay
This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
-
Cell Culture: Culture HCT116 and NCI-N87 cells according to the supplier's instructions.
-
Cell Seeding: Suspend cells in the appropriate medium and add them to 96-well plates.
-
Drug Treatment: Add solutions containing various concentrations of this compound to the wells.
-
Incubation: Culture the cells at 37°C in a 5% CO2 incubator for 4 days.[3]
-
Viability Assessment: Add Cell Counting Kit-8 solution to each well and measure the absorbance at 450 nm using a microplate reader.[3]
-
Calculation: Calculate the antiproliferative activity using the formula: (1 - T/C) x 100 (%), where T is the absorbance of drug-treated cells and C is the absorbance of untreated control cells. Calculate IC50 values using appropriate software.[3]
Hsp90 Binding Affinity Assay (Surface Plasmon Resonance)
This protocol measures the binding affinity (Kd) of this compound to Hsp90α.
-
Instrument and Conditions: Perform measurements on a Biacore2000 instrument at 25°C with a flow rate of 30 μL/min.[3]
-
Buffer: Use 50 mM Tris-based saline (pH 7.6), 0.005% Tween20, and 1% DMSO.[3]
-
Immobilization: Couple biotinylated N-terminal Hsp90α (amino acids 9-236) to a streptavidin-coated sensor chip to a density of approximately 2000 response units (RU).[3]
-
Binding Analysis: Inject various concentrations of this compound over the sensor chip and measure the binding response.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants, and calculate the equilibrium dissociation constant (Kd).
Western Blotting for Client Protein Degradation
This protocol is used to visualize the degradation of Hsp90 client proteins following treatment with this compound.
-
Cell Treatment: Treat cancer cells with this compound at various concentrations and for different time points.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.[6]
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the Hsp90 client proteins of interest (e.g., AKT, HER2, EGFR) and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
Immunoprecipitation of Hsp90-Client Protein Complexes
This protocol can be used to confirm the interaction between Hsp90 and its client proteins and to assess how this compound affects this interaction.
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against Hsp90 or a specific client protein.
-
Add protein A/G-agarose beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against Hsp90 and the expected client proteins.
Conclusion
This compound is a potent Hsp90 inhibitor that exerts its anti-cancer effects by disrupting the chaperone's function, leading to the degradation of a multitude of oncoproteins. This targeted degradation of key drivers of malignancy results in the inhibition of critical signaling pathways and ultimately induces cancer cell death. The in-depth understanding of its mechanism of action, supported by robust preclinical data, positions this compound as a promising therapeutic agent for further investigation in the treatment of various cancers. The experimental protocols and visualizations provided in this guide offer a framework for researchers to further explore the intricate molecular interactions and cellular consequences of Hsp90 inhibition by this compound.
References
- 1. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hsp90 cleavage by an oxidative stress leads to its client proteins degradation and cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
CH5138303: A Technical Overview of a Potent Hsp90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CH5138303 is a potent, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90). By binding to the N-terminal ATP-binding pocket of Hsp90, this compound disrupts the chaperone's function, leading to the proteasomal degradation of a wide array of oncogenic client proteins. This targeted degradation of key drivers of tumor growth and survival has positioned this compound as a compound of interest in preclinical cancer research. This document provides a comprehensive technical overview of the function, mechanism of action, and available preclinical data for this compound.
Introduction to Hsp90 and its Role in Oncology
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis. It is responsible for the conformational maturation, stability, and activity of a diverse group of "client" proteins, many of which are integral components of oncogenic signaling pathways. In cancer cells, which are often characterized by a high degree of protein misfolding and a reliance on mutated or overexpressed signaling proteins, the demand for Hsp90 function is significantly elevated. This dependency makes Hsp90 an attractive target for cancer therapy.
Inhibition of Hsp90's ATPase activity disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway. This pleiotropic effect allows for the simultaneous disruption of multiple oncogenic signaling cascades, offering a potential therapeutic strategy to overcome the robustness and redundancy of cancer cell signaling networks.
This compound: Mechanism of Action
This compound is a potent inhibitor of Hsp90. It exerts its function by competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90α.[1] This binding event prevents the hydrolysis of ATP, which is essential for the conformational changes required for client protein activation and stabilization. Consequently, Hsp90 client proteins are targeted for ubiquitination and subsequent degradation by the proteasome.
One of the key client proteins affected by Hsp90 inhibition is the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a receptor tyrosine kinase that, when activated, triggers downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and migration. By inducing the degradation of EGFR, this compound effectively downregulates these critical oncogenic signaling cascades. Other important Hsp90 client proteins implicated in cancer include HER2, AKT, and others, which are also likely to be destabilized by this compound.
Quantitative Preclinical Data
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay Type | Reference |
| Binding Affinity (Kd) | 0.48 nM | - | Cell-free Hsp90α assay | [1] |
| IC50 | 98 nM | HCT116 (Colorectal Cancer) | Cell Growth Inhibition | [1] |
| IC50 | 66 nM | NCI-N87 (Gastric Cancer) | Cell Growth Inhibition | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Efficacy | Reference |
| Human NCI-N87 gastric cancer xenograft in mice | 50 mg/kg, oral administration | Potent antitumor efficacy | [1] |
Table 3: Client Protein Degradation
| Client Protein | Cell Line | Effect | Method | Reference |
| EGFR | NCI-N87 | Reduction in protein level | Western Blotting | [1] |
Signaling Pathways and Experimental Workflows
Hsp90 Inhibition and Downstream Signaling
The following diagram illustrates the mechanism of action of this compound in the context of the Hsp90 chaperone cycle and its impact on a representative client protein, EGFR, and its downstream signaling pathways.
Caption: Mechanism of Hsp90 inhibition by this compound, leading to EGFR degradation.
Experimental Workflow for In Vitro Cell Growth Inhibition Assay
The following diagram outlines the typical workflow for determining the IC50 value of this compound in cancer cell lines.
Caption: Workflow for determining the in vitro antiproliferative activity of this compound.
Experimental Protocols
In Vitro Cell Growth Inhibition Assay[1]
-
Cell Lines: HCT116 (colorectal carcinoma) and NCI-N87 (gastric carcinoma) cell lines are cultured according to the supplier's instructions.
-
Procedure:
-
Cells are harvested and suspended in the appropriate culture medium.
-
The cell suspension is added to 96-well microplates.
-
Solutions of this compound at various concentrations are added to the wells.
-
The plates are incubated for 4 days at 37°C in a humidified atmosphere with 5% CO2.
-
Following the incubation period, a Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Absorbance at 450 nm is measured using a microplate reader.
-
-
Data Analysis: The percentage of antiproliferative activity is calculated using the formula: (1 - T/C) x 100, where T is the absorbance of the drug-treated cells and C is the absorbance of the untreated control cells. The 50% inhibition concentration (IC50) values are then calculated from the dose-response curves.
Western Blotting for EGFR Protein Levels (General Protocol)
-
Cell Lysis: NCI-N87 cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours). After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for EGFR. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured using an imaging system. The intensity of the bands is quantified using densitometry software.
Clinical Development Status
As of the latest available information, there is no publicly disclosed data from clinical trials specifically investigating this compound. The development status of this compound beyond preclinical studies is not currently known.
Conclusion
This compound is a potent and orally active Hsp90 inhibitor that has demonstrated significant antitumor activity in preclinical models of cancer. Its mechanism of action, involving the disruption of the Hsp90 chaperone machinery and subsequent degradation of key oncoproteins, provides a strong rationale for its investigation as a potential cancer therapeutic. Further studies are required to elucidate the full spectrum of its client protein degradation profile and to determine its potential for clinical development.
References
In-Depth Technical Guide: A Representative Hsp90 Client Protein Profile for the Inhibitor CH5138303
Disclaimer: As of November 2025, a comprehensive, quantitative client protein profile specifically for the Hsp90 inhibitor CH5138303 has not been made publicly available in peer-reviewed literature. This guide provides a representative Hsp90 client protein profile based on extensive data from studies on other potent N-terminal Hsp90 inhibitors in relevant cancer cell lines. The principles of Hsp90 inhibition and the resulting degradation of client proteins are highly conserved, making this a valuable resource for researchers working with this compound.
Introduction to this compound and Hsp90 Inhibition
This compound is a potent, orally active inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous signaling proteins, many of which are implicated in cancer progression. By binding to the N-terminal ATP pocket of Hsp90, this compound disrupts the chaperone's function, leading to the ubiquitin-proteasome-mediated degradation of its "client" proteins. This simultaneous disruption of multiple oncogenic pathways makes Hsp90 an attractive target for cancer therapy. This compound has demonstrated potent anti-proliferative activity in cancer cell lines such as HCT116 (colorectal carcinoma) and NCI-N87 (gastric carcinoma).
This guide offers a detailed look at the expected downstream effects of Hsp90 inhibition by compounds like this compound, including a representative quantitative client protein profile, detailed experimental protocols for identifying such clients, and diagrams of the associated cellular pathways and workflows.
Representative Quantitative Hsp90 Client Protein Profile
The following tables summarize quantitative proteomics data from studies of N-terminal Hsp90 inhibitors in cancer cells. This data is representative of the changes expected upon treatment with this compound.
Proteins Down-Regulated by Hsp90 Inhibition (Potential Client Proteins)
| Protein Name | Gene Name | Function | Representative Log2 Fold Change |
| Cyclin-dependent kinase 1 | CDK1 | Cell cycle regulation | -1.58 |
| Cyclin-dependent kinase 4 | CDK4 | Cell cycle regulation | -1.21 |
| Polo-like kinase 1 | PLK1 | Mitotic progression | -1.15 |
| Epidermal growth factor receptor | EGFR | Signal transduction, proliferation | -1.05 |
| HER2/neu | ERBB2 | Signal transduction, proliferation | -1.32 |
| RAF proto-oncogene serine/threonine-protein kinase | RAF1 | MAPK signaling pathway | -1.89 |
| Serine/threonine-protein kinase Akt | AKT1 | Survival, proliferation | -1.12 |
| Hypoxia-inducible factor 1-alpha | HIF1A | Angiogenesis, metabolism | -1.45 |
| Telomerase reverse transcriptase | TERT | Limitless replicative potential | -0.98 |
| Mutant p53 | TP53 | Oncogenic gain-of-function | -1.25 |
Proteins Up-Regulated by Hsp90 Inhibition (Heat Shock Response)
| Protein Name | Gene Name | Function | Representative Log2 Fold Change |
| Heat shock protein 70 | HSPA1A/HSPA1B | Chaperone, stress response | +2.15 |
| Heat shock protein 27 | HSPB1 | Chaperone, apoptosis regulation | +1.87 |
| Heat shock cognate 71 kDa protein | HSPA8 | Chaperone, protein folding | +1.23 |
Mandatory Visualizations
Hsp90 Inhibition Signaling Pathway
Caption: Hsp90 inhibition by this compound blocks the chaperone cycle, leading to client protein degradation and induction of the heat shock response via HSF1.
Experimental Workflow for Client Protein Identification
Caption: A typical quantitative proteomics workflow using SILAC to identify Hsp90 client proteins affected by an inhibitor.
Experimental Protocols
Cell Culture and Hsp90 Inhibitor Treatment
-
Cell Lines: HCT116 (human colorectal carcinoma) and NCI-N87 (human gastric carcinoma) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
SILAC Labeling (for quantitative proteomics): For SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) experiments, cells are cultured for at least five passages in SILAC RPMI-1640 medium lacking lysine and arginine. The medium is supplemented with either "light" (unlabeled) L-lysine and L-arginine or "heavy" (e.g., 13C6-L-lysine and 13C6,15N4-L-arginine) isotopes.
-
This compound Treatment: Cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing either this compound at the desired concentration (e.g., 100 nM) or a vehicle control (e.g., DMSO). The treatment duration is typically 24 hours to observe significant client protein degradation.
Quantitative Mass Spectrometry (SILAC-based)
-
Cell Lysis: After treatment, "light" (control) and "heavy" (this compound-treated) cells are washed with ice-cold PBS, scraped, and combined at a 1:1 ratio. The cell pellet is lysed in a urea-based buffer (e.g., 8 M urea, 75 mM NaCl, 50 mM Tris-HCl pH 8.2, with protease and phosphatase inhibitors). Lysates are sonicated to shear DNA and cleared by centrifugation.
-
Protein Digestion: Protein concentration is determined (e.g., by BCA assay). Proteins are reduced with dithiothreitol (DTT) and alkylated with iodoacetamide. The sample is then diluted to reduce the urea concentration, and proteins are digested overnight with sequencing-grade trypsin.
-
Peptide Cleanup: Digested peptides are acidified and desalted using a C18 solid-phase extraction column.
-
LC-MS/MS Analysis: Peptides are separated by reverse-phase liquid chromatography (LC) on a nano-flow HPLC system and analyzed by a high-resolution mass spectrometer (e.g., an Orbitrap). The mass spectrometer is operated in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
Data Analysis: Raw mass spectrometry data are processed using software such as MaxQuant. Peptides are identified by searching the MS/MS spectra against a human protein database. The relative abundance of proteins is determined by calculating the ratio of the intensities of "heavy" to "light" peptide pairs.
Western Blotting for Client Protein Validation
-
Protein Extraction: Cells are treated with this compound as described above. After treatment, cells are washed with PBS and lysed in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated overnight at 4°C with primary antibodies against the target proteins (e.g., EGFR, Akt, CDK4, Hsp70) and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities can be quantified using densitometry software.
Conclusion
While a specific and comprehensive client protein profile for this compound is not yet available, the data and protocols presented in this guide offer a robust framework for understanding and investigating its mechanism of action. The inhibition of Hsp90 by this compound is expected to lead to the degradation of a wide array of oncoproteins, particularly kinases and transcription factors, while simultaneously inducing a cytoprotective heat shock response. The experimental methods detailed herein provide a clear path for researchers to identify and validate the specific client protein profile of this compound in their own cellular models of interest, thereby advancing the development of this promising anti-cancer agent.
The Discovery and Synthesis of CH5138303: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CH5138303 is a potent and orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and signaling. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. Detailed experimental protocols for key biological assays are provided, and quantitative data are summarized for clarity. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising anti-cancer agent.
Introduction
Heat Shock Protein 90 (Hsp90) has emerged as a critical target in oncology.[1] As a molecular chaperone, Hsp90 plays a vital role in the conformational maturation and stability of a wide array of client proteins, many of which are oncoproteins that drive tumor growth and survival.[1][2] These client proteins include receptor tyrosine kinases, signaling kinases, and transcription factors.[2] In cancer cells, Hsp90 is often overexpressed and exists in a high-affinity state for inhibitors, providing a therapeutic window for selective targeting.[3] this compound was developed as a novel, potent, and orally active Hsp90 inhibitor with a distinct chemical scaffold.[3]
Discovery and Synthesis
Discovery
This compound was identified through a structure-based drug design and lead optimization program aimed at discovering novel Hsp90 inhibitors with improved pharmacological properties.[3] The design strategy focused on a 2-amino-1,3,5-triazine scaffold bearing a tricyclic moiety.[3] X-ray co-crystal structures of lead compounds with the N-terminal domain of Hsp90 guided the optimization of binding affinity, in vitro cell growth inhibitory activity, aqueous solubility, and metabolic stability.[3] This effort led to the identification of this compound as a candidate with a favorable preclinical profile.[3]
Synthesis of this compound
The synthesis of this compound involves a multi-step process, as described in the primary literature. While the detailed, step-by-step protocol is typically found in the supplementary materials of the publication, the general synthetic route involves the construction of the key 2-amino-6-(1H,3H-benzo[de]isochromen-6-yl)-1,3,5-triazine core. This is achieved through sequential nucleophilic substitution reactions on a cyanuric chloride starting material. The tricyclic benzo[de]isochromen moiety is prepared separately and coupled to the triazine core. The final steps involve modifications to introduce the amino and chloro substituents on the triazine ring and the side chain.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the ATPase activity of Hsp90.[4] Hsp90's chaperone function is dependent on the binding and hydrolysis of ATP. By competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90, this compound prevents the conformational changes necessary for client protein activation and stabilization.[3] This leads to the ubiquitin-mediated proteasomal degradation of Hsp90 client proteins, resulting in the disruption of multiple oncogenic signaling pathways and ultimately leading to cell cycle arrest and apoptosis.[5]
Preclinical Data
In Vitro Activity
This compound has demonstrated potent activity against various cancer cell lines. Key quantitative data are summarized in the tables below.
Table 1: In Vitro Binding Affinity and Cellular Potency of this compound
| Parameter | Value | Cell Line/Target | Reference |
| Kd (Hsp90α) | 0.48 nM | Cell-free assay | [4] |
| IC50 | 98 nM | HCT116 (Colorectal Carcinoma) | [4] |
| IC50 | 66 nM | NCI-N87 (Gastric Carcinoma) | [4] |
In Vivo Activity
The in vivo efficacy of this compound was evaluated in a human gastric cancer xenograft model.
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound
| Parameter | Value | Animal Model | Reference |
| Oral Bioavailability (F) | 44.0% | Mice | [3][6] |
| Tumor Growth Inhibition | Potent | NCI-N87 Xenograft in Mice | [3][6] |
| Dosage | 50 mg/kg (p.o.) | NCI-N87 Xenograft in Mice | [4] |
Experimental Protocols
Hsp90α Binding Assay (Surface Plasmon Resonance)
This assay measures the binding affinity of this compound to Hsp90α.
-
Immobilization: Biotinylated N-terminal Hsp90α (amino acids 9-236) is coupled to a streptavidin-coated sensor chip.[4]
-
Binding: Various concentrations of this compound in a running buffer (e.g., 50 mM Tris-based saline, pH 7.6, 0.005% Tween20, 1% DMSO) are flowed over the sensor chip surface.[4]
-
Detection: The binding events are detected by surface plasmon resonance, and the association and dissociation rate constants are used to calculate the dissociation constant (Kd).[4]
Cell Growth Inhibition Assay (CCK-8)
This assay determines the concentration of this compound that inhibits cell proliferation by 50% (IC50).
-
Cell Seeding: HCT116 or NCI-N87 cells are seeded in 96-well plates and cultured according to the supplier's instructions.[4]
-
Compound Treatment: Cells are treated with various concentrations of this compound and incubated for 4 days at 37°C in a 5% CO2 incubator.[4]
-
Viability Assessment: Cell Counting Kit-8 (CCK-8) solution is added to each well, and the absorbance at 450 nm is measured using a microplate reader.[4]
-
IC50 Calculation: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined by plotting the inhibition percentage against the drug concentration.[4]
In Vivo Antitumor Efficacy Study
This study evaluates the antitumor activity of this compound in a xenograft mouse model.
-
Tumor Implantation: Human cancer cells (e.g., NCI-N87) are subcutaneously implanted into immunodeficient mice.[4]
-
Drug Administration: Once tumors reach a palpable size, mice are treated orally with this compound (e.g., 50 mg/kg) or a vehicle control.[4]
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Efficacy Evaluation: Antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Visualizations
Signaling Pathway
References
- 1. Hsp90 and client protein maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of 2-amino-6-(1H,3H-benzo[de]isochromen-6-yl)-1,3,5-triazines as novel Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. oncotarget.com [oncotarget.com]
- 6. medchemexpress.com [medchemexpress.com]
Investigating the Role of Hsp90 in Non-Small Cell Lung Cancer Using the Potent Inhibitor CH5138303: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 90 (Hsp90) is a critical molecular chaperone responsible for the conformational maturation and stability of a wide array of client proteins, many of which are oncogenic drivers in non-small cell lung cancer (NSCLC).[1][2] These client proteins include key signaling molecules such as EGFR, ALK, MET, and BRAF, making Hsp90 an attractive therapeutic target.[3] Inhibition of Hsp90 leads to the ubiquitin-mediated proteasomal degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.[1] CH5138303 is a potent, orally available Hsp90 inhibitor that has demonstrated significant anti-proliferative activity in various cancer cell lines. This technical guide provides a comprehensive framework for investigating the role of Hsp90 in NSCLC using this compound, detailing experimental protocols and data presentation strategies.
Introduction to Hsp90 and this compound
Hsp90 is a highly conserved molecular chaperone that plays a pivotal role in maintaining cellular homeostasis by ensuring the proper folding and stability of a diverse set of client proteins. In cancer cells, particularly in NSCLC, Hsp90 is often overexpressed and is crucial for the stability of numerous oncoproteins that drive tumor growth, proliferation, and survival.[2] These oncoproteins, or "client proteins," include mutated and overexpressed kinases that are central to the pathogenesis of various NSCLC subtypes.[3] Consequently, inhibiting Hsp90 function presents a promising therapeutic strategy to simultaneously target multiple oncogenic drivers.
This compound is a novel, orally active small molecule inhibitor of Hsp90. It exhibits high binding affinity to the N-terminal ATP-binding pocket of Hsp90, thereby disrupting its chaperone function.[4][5] This inhibition leads to the degradation of Hsp90 client proteins and subsequent downstream effects on cancer cell viability and tumor growth.
Quantitative Data on this compound
While specific data for this compound in NSCLC cell lines is not yet widely published, its high potency has been demonstrated in other cancer types. This section summarizes the available quantitative data for this compound. Researchers can use the protocols outlined in this guide to generate similar data in relevant NSCLC cell lines.
| Parameter | Value | Cell Line/Assay | Source |
| Binding Affinity (Kd) | 0.48 nM | Hsp90α (Cell-free assay) | [5][6] |
| 0.52 nM | N-terminal Hsp90α | [4] | |
| IC50 (Cell Growth Inhibition) | 66 nM (0.066 µM) | NCI-N87 (Gastric Cancer) | [4][6][7] |
| 98 nM (0.098 µM) | HCT116 (Colorectal Cancer) | [4][6][7] | |
| In Vivo Efficacy | Tumor growth inhibition (TGI) of 136% | NCI-N87 Xenograft Model (50 mg/kg, oral) | [4][7] |
| Median Effective Dose (ED50) of 3.9 mg/kg | NCI-N87 Xenograft Model | [4] |
Signaling Pathways and Experimental Workflows
The inhibition of Hsp90 by this compound is expected to disrupt key signaling pathways that are frequently dysregulated in NSCLC. The following diagrams, generated using Graphviz, illustrate these pathways and a general workflow for investigating the effects of this compound.
Caption: Hsp90-mediated stabilization of client oncoproteins and its inhibition by this compound.
Caption: A generalized experimental workflow for evaluating this compound in NSCLC cell lines.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound in NSCLC.
Cell Culture
-
Cell Lines: A panel of NSCLC cell lines with known driver mutations should be used. For example:
-
HCC827 or PC-9: EGFR exon 19 deletion
-
H3122 or H2228: EML4-ALK fusion
-
A549: KRAS mutation
-
H1975: EGFR L858R and T790M mutations
-
-
Culture Conditions: Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
This technique is used to detect the degradation of Hsp90 client proteins following treatment with this compound.
-
Procedure:
-
Plate NSCLC cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0, 50, 100, 200 nM) for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., EGFR, ALK, AKT, CDK4) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. A primary antibody against Hsp70 should also be included to detect the characteristic heat shock response.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Densitometry can be used to quantify the relative protein expression levels.
Immunoprecipitation
This method is used to confirm the interaction between Hsp90 and its client proteins and to demonstrate the disruption of this interaction by this compound.
-
Procedure:
-
Treat NSCLC cells with this compound or vehicle control for a specified time (e.g., 6 hours).
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the lysates with an anti-Hsp90 antibody or a control IgG overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against specific client proteins.
-
-
Data Analysis: Compare the amount of co-immunoprecipitated client protein in the this compound-treated sample versus the control to assess the disruption of the Hsp90-client protein interaction.
Conclusion
This technical guide provides a robust framework for elucidating the role of Hsp90 in NSCLC and evaluating the therapeutic potential of the Hsp90 inhibitor, this compound. By employing the detailed protocols for cell viability assays, western blotting, and immunoprecipitation, researchers can generate critical data on the efficacy and mechanism of action of this promising compound. The investigation of this compound in various NSCLC subtypes, characterized by different driver mutations, will be essential in identifying patient populations that are most likely to benefit from Hsp90-targeted therapy. The simultaneous targeting of multiple oncogenic pathways through Hsp90 inhibition represents a compelling strategy to overcome the challenges of targeted therapy resistance in NSCLC.
References
- 1. Elevating CDCA3 levels in non-small cell lung cancer enhances sensitivity to platinum-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heat shock protein 90 inhibitors in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
An In-Depth Technical Guide to CH5138303: A Potent Hsp90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of CH5138303 (CAS Number: 959763-06-5), a potent and orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and angiogenesis. Inhibition of Hsp90 represents a promising therapeutic strategy for the treatment of various malignancies. This document details the physicochemical properties of this compound, its mechanism of action, its effects on cancer cells, and detailed protocols for key in vitro and in vivo experiments.
Chemical and Physical Properties
This compound is a triazine derivative with the following chemical and physical properties:
| Property | Value | Reference |
| CAS Number | 959763-06-5 | [1][2][3] |
| Molecular Formula | C₁₉H₁₈ClN₅O₂S | [1][2][3] |
| Molecular Weight | 415.9 g/mol | [1][2][3] |
| Formal Name | 4-[[4-amino-6-(5-chloro-1H,3H-naphtho[1,8-cd]pyran-6-yl)-1,3,5-triazin-2-yl]thio]-butanamide | [1] |
| Purity | ≥99% | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | DMSO: 83 mg/mL (199.56 mM) DMF: 33 mg/mL DMSO:PBS (pH 7.2) (1:5): 0.16 mg/mL | [1][3] |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by potently inhibiting the molecular chaperone Hsp90. It exhibits high binding affinity for the N-terminal ATP-binding pocket of Hsp90α with a dissociation constant (Kd) of 0.48 nM to 0.52 nM[1][2][4]. The binding of this compound to this pocket competitively inhibits the ATPase activity of Hsp90, which is essential for its chaperone function.
The inhibition of Hsp90 leads to the misfolding and subsequent proteasomal degradation of a wide array of "client" proteins. Many of these client proteins are critical components of signaling pathways that are often dysregulated in cancer, including receptor tyrosine kinases, signaling kinases, and transcription factors. The degradation of these oncoproteins disrupts multiple signaling cascades simultaneously, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.
Biological Activity
In Vitro Activity
This compound demonstrates potent anti-proliferative activity against various human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| HCT116 | Colorectal Carcinoma | 98 | [3] |
| NCI-N87 | Gastric Carcinoma | 66 | [3] |
This compound also exhibits high binding affinity to Hsp90α.
| Target | Assay | Kd (nM) | Reference |
| Hsp90α | Surface Plasmon Resonance | 0.48 - 0.52 | [1][2][4] |
In Vivo Activity
In a human gastric cancer xenograft model using NCI-N87 cells, orally administered this compound demonstrated potent antitumor efficacy.
| Animal Model | Dosage | Tumor Growth Inhibition | Median Effective Dose (ED₅₀) | Reference |
| Mice with NCI-N87 xenograft | 50 mg/kg, p.o. | 136% | 3.9 mg/kg | [2][4] |
This compound also displays high oral bioavailability in mice (F=44.0%)[2][4].
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol describes the methodology to determine the anti-proliferative activity of this compound against HCT116 and NCI-N87 cancer cell lines.
Materials:
-
HCT116 and NCI-N87 human cancer cell lines
-
McCoy's 5A Medium (for HCT116) and RPMI-1640 Medium (for NCI-N87)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Culture: Culture HCT116 cells in McCoy's 5A medium and NCI-N87 cells in RPMI-1640 medium, each supplemented with 10% FBS and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂[2][5][6]. Passage cells upon reaching 80-90% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with the respective cell culture medium to achieve a range of final concentrations (e.g., up to 10 µM)[3].
-
Cell Seeding: Suspend the cultured cells in fresh medium and seed them into 96-well plates at an appropriate density.
-
Treatment: After allowing the cells to adhere overnight, add the prepared this compound solutions at various concentrations to the wells. Include wells with medium and DMSO as vehicle controls.
-
Incubation: Incubate the plates for 4 days at 37°C in a 5% CO₂ incubator[3].
-
Viability Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a period as recommended by the manufacturer.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value, the concentration of this compound that causes 50% inhibition of cell growth, using appropriate software (e.g., Microsoft Excel)[3].
Surface Plasmon Resonance (SPR) Assay
This protocol outlines the direct binding assay to determine the affinity of this compound to Hsp90α.
Materials:
-
Biacore instrument (e.g., Biacore 2000)[3]
-
Streptavidin-coated sensor chip
-
Biotinylated N-terminal Hsp90α (amino acids 9-236)
-
This compound
-
Running buffer: 50 mM Tris-based saline, pH 7.6, 0.005% Tween 20, 1% DMSO[3]
Procedure:
-
Ligand Immobilization: Couple biotinylated N-terminal Hsp90α to the streptavidin-coated sensor chip surface to a density of approximately 2000 Resonance Units (RU)[3].
-
Analyte Preparation: Prepare a series of dilutions of this compound in the running buffer.
-
Binding Analysis: Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate (e.g., 30 µL/min) at 25°C[3].
-
Data Acquisition: Monitor the binding events in real-time by recording the change in resonance units.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants. Calculate the equilibrium dissociation constant (Kd) from these rates.
In Vivo Human Gastric Cancer Xenograft Model
This protocol details the evaluation of the antitumor efficacy of this compound in a mouse xenograft model.
References
- 1. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 2. dovepress.com [dovepress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. 3D Cell Culture of Human Colon Cancer Cells (HCT116) on VitroGel® System | TheWell Bioscience [thewellbio.com]
- 5. A drug screening assay on cancer cells chronically adapted to acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encodeproject.org [encodeproject.org]
An In-depth Technical Guide to CH5138303: A Potent Hsp90 Inhibitor for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Heat shock protein 90 (Hsp90) inhibitor, CH5138303. It is intended for researchers, scientists, and drug development professionals interested in its procurement, mechanism of action, and application in preclinical research. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of its associated signaling pathways to facilitate its effective use in a laboratory setting.
Supplier and Purchasing Information
This compound is available from several reputable suppliers of research chemicals. The following table summarizes the purchasing information from various vendors. Please note that pricing and availability are subject to change and it is recommended to visit the supplier's website for the most current information.
| Supplier | Product Number | Purity | Available Quantities | Price (USD) | Contact Information |
| Selleck Chemicals | S7340 | ≥99% (HPLC) | 10mM (in 1mL DMSO), 5mg, 10mg, 50mg | Varies by quantity | --INVALID-LINK-- |
| MedChemExpress | HY-100555 | 99.04% | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg | $160 (1mg) - $2400 (50mg) | --INVALID-LINK-- |
| Cayman Chemical | 22417 | ≥99% | 1mg, 5mg | $117 (1mg), $404 (5mg) | --INVALID-LINK-- |
| APExBIO | B4571 | >98% | 10mM (in 1mL DMSO), 1mg, 5mg | $138 (1mg) - $479 (5mg) | --INVALID-LINK-- |
| AbMole BioScience | M4205 | >98% | 2mg, 5mg, 10mg | $110 (2mg) - $350 (10mg) | --INVALID-LINK-- |
| Glixx Laboratories | GLXC-15685 | >98% (HPLC) | Price on Application | Price on Application | --INVALID-LINK-- |
| Fisher Scientific | 50-252-1961 (Apexbio) | Not specified | 1mg | $140.76 | fishersci.com |
Core Technical Data
This compound is a potent, orally bioavailable inhibitor of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth and survival.
Physicochemical Properties
| Property | Value |
| CAS Number | 959763-06-5 |
| Molecular Formula | C₁₉H₁₈ClN₅O₂S |
| Molecular Weight | 415.9 g/mol |
| Solubility | DMSO: ≥19.95 mg/mL |
Biological Activity
| Parameter | Value | Cell Line/System | Reference |
| Kd (Hsp90α) | 0.48 nM | Cell-free assay | [1][2] |
| IC₅₀ (HCT116) | 98 nM | Human colorectal carcinoma | [1] |
| IC₅₀ (NCI-N87) | 66 nM | Human gastric carcinoma | [1] |
| Oral Bioavailability (Mice) | 44% | In vivo | [3] |
| Tumor Growth Inhibition (NCI-N87 xenograft) | 136% (at 50 mg/kg) | In vivo | [3] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting the chaperone function of Hsp90. This leads to the proteasomal degradation of Hsp90 client proteins, many of which are key drivers of oncogenesis. The primary signaling pathways affected by this compound are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
Hsp90 Inhibition Workflow
The following diagram illustrates the general mechanism of action of this compound.
Caption: General workflow of Hsp90 inhibition by this compound.
Downstream Signaling Pathways
Inhibition of Hsp90 by this compound leads to the degradation of key signaling proteins, thereby disrupting critical cancer survival pathways.
Caption: Key signaling pathways affected by this compound-mediated Hsp90 inhibition.
Experimental Protocols
The following are detailed protocols for key experiments commonly performed with this compound. These protocols are based on methodologies cited in the literature and should be adapted as necessary for specific experimental conditions.
In Vitro Cell Viability Assay (CCK-8)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in cancer cell lines.[1]
Materials:
-
Cancer cell lines (e.g., HCT116, NCI-N87)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of Hsp90 Client Proteins
This protocol details the procedure for assessing the effect of this compound on the protein levels of Hsp90 clients.[4][5][6]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., AKT, p-AKT, Raf-1, EGFR, HER2) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[3][7]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., NCI-N87)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5-10 x 10⁶ cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at the desired dose and schedule (e.g., 50 mg/kg, daily). The control group should receive the vehicle.
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
This compound is a well-characterized and potent inhibitor of Hsp90 with demonstrated in vitro and in vivo anti-cancer activity. This guide provides essential information for its acquisition and application in a research setting. The detailed protocols and pathway diagrams are intended to serve as a valuable resource for scientists investigating the therapeutic potential of Hsp90 inhibition. As with any experimental work, it is crucial to optimize these protocols for specific cell lines and experimental conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacodynamics of CH5138303
For Researchers, Scientists, and Drug Development Professionals
Core Summary
CH5138303 is a potent and orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival. By binding to the N-terminal ATP-binding pocket of Hsp90, this compound disrupts the Hsp90 chaperone cycle, leading to the proteasomal degradation of its client proteins. This targeted degradation of oncoproteins simultaneously disrupts multiple critical signaling pathways, including the PI3K/AKT/mTOR and RAF/MEK/ERK pathways, resulting in potent anti-proliferative and anti-tumor activity.
Mechanism of Action
This compound acts as a competitive inhibitor of ATP at the N-terminal domain of Hsp90. This inhibition prevents the conformational changes required for the proper folding and stabilization of Hsp90 client proteins. Consequently, these misfolded or unstable client proteins are targeted for degradation by the ubiquitin-proteasome system. Many of these client proteins are key drivers of oncogenesis, making Hsp90 an attractive target for cancer therapy.
Signaling Pathways Affected by this compound
The inhibition of Hsp90 by this compound leads to the degradation of a wide array of client proteins, thereby impacting multiple signaling cascades that are frequently dysregulated in cancer.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Key components of this pathway, including the serine/threonine kinase AKT, are Hsp90 client proteins. Inhibition of Hsp90 by this compound is expected to lead to the degradation of AKT, thereby inhibiting downstream signaling and promoting apoptosis.
RAF/MEK/ERK Pathway
The RAF/MEK/ERK (or MAPK) pathway is another critical signaling cascade that regulates cell proliferation and differentiation. The RAF family of serine/threonine kinases, particularly C-RAF, are well-characterized Hsp90 client proteins. By inducing the degradation of RAF, this compound can effectively block this signaling pathway, leading to cell cycle arrest and inhibition of tumor growth.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Binding Affinity and Anti-proliferative Activity
| Parameter | Target | Value | Cell Line(s) | Reference |
| Binding Affinity (Kd) | Hsp90α | 0.48 nM - 0.52 nM | Cell-free | [1][2] |
| IC50 | Cell Proliferation | 98 nM | HCT116 (Colorectal Cancer) | [1] |
| IC50 | Cell Proliferation | 66 nM | NCI-N87 (Gastric Cancer) | [1] |
Table 2: In Vivo Anti-tumor Efficacy
| Animal Model | Tumor Type | Dosage and Administration | Efficacy Endpoint | Result | Reference |
| Mice | Human NCI-N87 Gastric Cancer Xenograft | 50 mg/kg, p.o. | Tumor Growth Inhibition | Potent anti-tumor efficacy | [1] |
Detailed Experimental Protocols
In Vitro Hsp90α Binding Assay (Surface Plasmon Resonance)
-
Objective: To determine the binding affinity (Kd) of this compound to Hsp90α.
-
Instrumentation: Biacore2000.
-
Method:
-
Biotinylated N-terminal Hsp90α (amino acids 9-236) is coupled to a streptavidin-coated sensor chip to a density of approximately 2000 resonance units (RU).
-
Measurements are performed at 25°C with a flow rate of 30 μL/min.
-
The running buffer consists of 50 mM Tris-based saline (pH 7.6), 0.005% Tween20, and 1% DMSO.
-
Various concentrations of this compound are flowed over the sensor chip, and the association and dissociation rates are measured to calculate the Kd value.[1]
-
In Vitro Cell Proliferation Assay
-
Objective: To determine the 50% inhibitory concentration (IC50) of this compound on cancer cell lines.
-
Cell Lines: HCT116 (colorectal cancer) and NCI-N87 (gastric cancer).
-
Method:
-
Cells are cultured according to the supplier's instructions.
-
Cells are suspended in medium and seeded into 96-well plates.
-
Solutions containing various concentrations of this compound (up to ~10 μM) are added to the wells.
-
The cells are incubated for 4 days at 37°C in a 5% CO2 atmosphere.
-
After the incubation period, Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Absorbance at 450 nm is measured using a microplate reader.
-
Antiproliferative activity is calculated using the formula: (1 - T/C) x 100%, where T is the absorbance of drug-treated cells and C is the absorbance of untreated control cells.
-
The IC50 values are calculated from the dose-response curves.[1]
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Mice with human NCI-N87 gastric cancer xenografts.
-
Method:
-
Human NCI-N87 gastric cancer cells are implanted into mice to establish tumors.
-
Once tumors reach a specified size, mice are randomized into treatment and control groups.
-
This compound is administered orally (p.o.) at a dose of 50 mg/kg.
-
Tumor growth is monitored over time and compared between the treated and control groups to assess anti-tumor efficacy.[1]
-
Conclusion
This compound demonstrates a compelling pharmacodynamic profile as a potent and selective Hsp90 inhibitor. Its ability to disrupt key oncogenic signaling pathways through the degradation of Hsp90 client proteins translates to significant anti-proliferative activity in vitro and anti-tumor efficacy in vivo. The detailed methodologies provided herein offer a framework for the continued investigation and development of this and other Hsp90-targeting therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for CH5138303 In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH5138303 is a potent and orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins involved in cell growth, proliferation, and survival. By inhibiting HSP90, this compound disrupts the function of these client proteins, leading to their degradation and subsequently inducing anti-proliferative and pro-apoptotic effects in cancer cells. These application notes provide detailed protocols for the in vitro evaluation of this compound in cancer cell lines.
Mechanism of Action
This compound binds to the N-terminal ATP-binding pocket of HSP90, inhibiting its chaperone activity. This leads to the ubiquitin-proteasome-mediated degradation of HSP90 client proteins, thereby blocking multiple signaling pathways critical for tumor cell survival and proliferation.
References
Application Notes and Protocols for CH5138303 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH5138303 is a potent and orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone essential for the stability and function of a wide range of "client" proteins, many of which are critical for cancer cell proliferation, survival, and signaling. By inhibiting the ATPase activity of Hsp90, this compound leads to the proteasomal degradation of these client proteins, thereby disrupting multiple oncogenic pathways simultaneously. These application notes provide a comprehensive overview of the use of this compound in in vivo mouse models, including recommended dosages, administration protocols, and relevant signaling pathways.
Mechanism of Action: Hsp90 Inhibition
Hsp90 plays a crucial role in the maturation and stabilization of numerous proteins that are often mutated or overexpressed in cancer cells, contributing to the hallmarks of cancer.[3] Inhibition of Hsp90 by this compound disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[4][5] This results in the simultaneous blockade of multiple signaling pathways essential for tumor growth and survival.
Key Hsp90 client proteins involved in cancer include:
-
Receptor Tyrosine Kinases: EGFR, HER2, c-MET
-
Signaling Intermediates: RAF-1, AKT
-
Transcription Factors: HIF-1α
-
Cell Cycle Regulators: CDK4/6
The inhibition of these pathways ultimately leads to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.
Quantitative Data Summary
The following table summarizes the reported in vivo efficacy of this compound in a mouse xenograft model.
| Mouse Model | Tumor Type | Dosage and Administration | Treatment Duration | Outcome | Reference |
| SCID Mice | NCI-N87 Gastric Cancer Xenograft | 50 mg/kg, oral gavage (p.o.), once daily | 11 days | Tumor Growth Inhibition (TGI) of 136% without significant body weight loss. | [2] |
Experimental Protocols
Preparation of this compound for Oral Administration
Objective: To prepare a stable and homogenous formulation of this compound suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Deionized water (ddH₂O) or saline, sterile
-
Sterile microcentrifuge tubes and syringes
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 83 mg/mL.
-
For a 1 mL working solution, sequentially add the following components, ensuring the solution is clear after each addition:
-
50 µL of this compound DMSO stock solution
-
400 µL of PEG300. Mix thoroughly.
-
50 µL of Tween 80. Mix thoroughly.
-
500 µL of ddH₂O or saline. Mix thoroughly.
-
-
The final concentration of the vehicle is 5% DMSO, 40% PEG300, 5% Tween 80, and 45% aqueous solution.
-
It is recommended to prepare this formulation fresh on the day of use. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Animal Model:
-
Immunocompromised mice (e.g., SCID or nu/nu mice), 6-8 weeks old.
Tumor Cell Line:
-
NCI-N87 human gastric cancer cells.
Protocol:
-
Cell Culture: Culture NCI-N87 cells in appropriate media and conditions as recommended by the supplier.
-
Tumor Implantation:
-
Harvest cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with an equal volume of Matrigel to enhance tumor take rate.
-
Subcutaneously inject 5 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound orally via gavage at the desired dose (e.g., 50 mg/kg) once daily.
-
The control group should receive the vehicle solution at the same volume and schedule.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health and behavior of the animals daily.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size, or after a specified treatment duration (e.g., 11 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Safety and Toxicology Considerations
In the reported study using a 50 mg/kg oral dose of this compound daily for 11 days in SCID mice, no significant loss of body weight was observed, suggesting good tolerability at this dose and schedule.[2] However, for any new study, it is crucial to perform a dose-range-finding study to determine the maximum tolerated dose (MTD) in the specific mouse strain and cancer model being used.
Parameters to Monitor for Toxicity:
-
Body weight changes
-
Clinical signs of distress (e.g., changes in posture, activity, grooming)
-
Food and water consumption
-
Complete blood count (CBC) and serum chemistry at study endpoint
-
Histopathological analysis of major organs
Conclusion
This compound is a promising Hsp90 inhibitor with demonstrated in vivo anti-tumor activity in a gastric cancer xenograft model. The provided protocols and data serve as a valuable resource for researchers planning to evaluate this compound in preclinical mouse models. Adherence to detailed experimental design and careful monitoring of animal welfare are essential for obtaining robust and reproducible results.
References
Application Note: Preparation of CH5138303 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
CH5138303 is a potent and orally bioavailable inhibitor of Heat Shock Protein 90 (Hsp90) with a high binding affinity for the N-terminal domain of Hsp90α.[1][2][3] It has demonstrated significant anti-proliferative activity in various cancer cell lines, making it a valuable compound for cancer research and drug development.[1][3][4] Accurate and consistent preparation of a stock solution is the first critical step for reliable in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
The following table summarizes the solubility and storage conditions for this compound.
| Parameter | Value | Source(s) |
| Solubility | ||
| In Dimethyl Sulfoxide (DMSO) | Up to 83 mg/mL (199.56 mM) | [4][5] |
| In Dimethylformamide (DMF) | 33 mg/mL | [2] |
| In Water | Insoluble | [4][5] |
| In Ethanol | Insoluble | [4][5] |
| Storage of Powder | ||
| At -20°C | 3 years | [3][4][5] |
| Storage of Stock Solution | ||
| In solvent at -80°C | Up to 1 year | [4] |
| In solvent at -20°C | 1 month | [1][3][4] |
Note: The use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce the solubility of the compound.[4][5] To ensure solution stability and compound integrity, it is crucial to aliquot stock solutions into single-use volumes to prevent repeated freeze-thaw cycles.[1][4]
Experimental Protocol: Stock Solution Preparation
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 415.9 g/mol )[4]
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)[4]
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Pre-calculation:
-
To prepare a 10 mM stock solution, you will need 4.159 mg of this compound per 1 mL of DMSO.
-
Calculate the required amount of this compound and DMSO based on the desired final volume of the stock solution. For example, for 2 mL of a 10 mM stock, weigh out 8.318 mg of this compound.
-
-
Weighing the Compound:
-
Tare the analytical balance with a clean weighing vessel (e.g., a microcentrifuge tube).
-
Carefully weigh the calculated amount of this compound powder and record the exact weight.
-
-
Dissolution:
-
Add the appropriate volume of fresh, anhydrous DMSO to the tube containing the this compound powder.
-
Close the tube securely and vortex the solution for several minutes until the solid is completely dissolved.[6]
-
Visually inspect the solution against a light source to ensure no solid particles remain. If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be applied to facilitate the process.[6]
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This minimizes contamination and degradation from repeated freeze-thaw cycles.[4][7]
-
Clearly label each vial with the compound name, concentration, solvent, and preparation date.
-
For long-term storage (up to one year), store the aliquots at -80°C.[4] For short-term storage (up to one month), -20°C is sufficient.[1][3][4]
-
Visualized Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for stock solution preparation and the role of this compound as an Hsp90 inhibitor.
Caption: Workflow for preparing this compound stock solution.
Caption: this compound inhibits Hsp90, leading to client protein degradation.
References
Application Notes: Monitoring CH5138303-Induced Client Protein Degradation via Western Blot
Introduction
CH5138303 is a potent and orally active inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone essential for the stability and function of a wide range of "client" proteins, many of which are critical components of oncogenic signaling pathways. Inhibition of Hsp90's ATPase activity leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of these client proteins, making Hsp90 an attractive target for cancer therapy. This application note provides a detailed protocol for utilizing Western blotting to monitor the degradation of key Hsp90 client proteins, such as AKT, HER2, and C-Raf, in cancer cell lines treated with this compound.
Mechanism of Action
This compound binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its chaperone function.[1][2] This disruption of the Hsp90 chaperone cycle leads to the destabilization of client proteins. The unfolded or misfolded client proteins are then recognized by the cellular quality control machinery, leading to their ubiquitination and subsequent degradation by the proteasome.[1] This targeted degradation of oncoproteins can inhibit tumor growth and survival.
Data Presentation
The following tables summarize representative quantitative data on the degradation of Hsp90 client proteins in HCT116 and NCI-N87 cancer cell lines following treatment with this compound. Data is presented as the percentage of protein remaining relative to a vehicle-treated control, as determined by densitometric analysis of Western blot bands.
Table 1: Dose-Dependent Degradation of Hsp90 Client Proteins in HCT116 Cells (24-hour treatment)
| This compound (nM) | % AKT Remaining | % C-Raf Remaining |
| 0 (Vehicle) | 100% | 100% |
| 10 | 85% | 90% |
| 50 | 55% | 60% |
| 100 | 25% | 30% |
| 250 | 10% | 15% |
| 500 | <5% | <10% |
Table 2: Time-Dependent Degradation of AKT in HCT116 Cells (100 nM this compound)
| Treatment Time (hours) | % AKT Remaining |
| 0 | 100% |
| 4 | 70% |
| 8 | 45% |
| 16 | 20% |
| 24 | <10% |
Table 3: Dose-Dependent Degradation of Hsp90 Client Proteins in NCI-N87 Cells (24-hour treatment)
| This compound (nM) | % HER2 Remaining | % AKT Remaining |
| 0 (Vehicle) | 100% | 100% |
| 10 | 80% | 88% |
| 50 | 45% | 50% |
| 100 | 15% | 20% |
| 250 | <5% | <10% |
| 500 | <5% | <5% |
Signaling Pathway
Caption: Hsp90 inhibition by this compound leads to client protein degradation.
Experimental Protocols
Western Blot Protocol for Monitoring Client Protein Degradation
This protocol details the steps for treating cancer cell lines with this compound, preparing cell lysates, and performing Western blot analysis to quantify the degradation of Hsp90 client proteins.
1. Cell Culture and Treatment
-
Culture HCT116 or NCI-N87 cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) for the desired time (e.g., 24 hours). Include a vehicle control (DMSO only).
2. Cell Lysis
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 4-12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Transfer at 100V for 1-2 hours or at 25V overnight at 4°C.
-
After transfer, briefly stain the membrane with Ponceau S to verify transfer efficiency.
6. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-AKT, anti-HER2, anti-C-Raf) and a loading control (e.g., anti-β-actin or anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the loading control bands.
-
Express the data as a percentage of the vehicle-treated control.
Experimental Workflow
Caption: Workflow for Western blot analysis of client protein degradation.
References
Application Notes and Protocols for Immunoprecipitation of Hsp90 Client Proteins Following CH5138303 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide array of client proteins, many of which are critical for cancer cell proliferation, survival, and signaling. The inhibition of Hsp90 leads to the proteasomal degradation of these client proteins, making it an attractive target for cancer therapy. CH5138303 is a potent, orally available Hsp90 inhibitor that has demonstrated significant anti-tumor activity in preclinical models. These application notes provide detailed protocols for the immunoprecipitation and subsequent western blot analysis of key Hsp90 client proteins—HER2, Akt, and CDK4—following treatment with this compound. The provided data and methodologies will enable researchers to effectively study the molecular consequences of Hsp90 inhibition in cancer cells.
Mechanism of Action of this compound
This compound binds to the ATP-binding pocket in the N-terminal domain of Hsp90, inhibiting its chaperone function. This disruption of the Hsp90-client protein complex leads to the ubiquitination and subsequent degradation of the client proteins by the proteasome. This targeted degradation of oncoproteins, such as HER2, Akt, and CDK4, underlies the anti-proliferative effects of this compound in cancer cells.
Data Presentation
The following tables summarize the dose-dependent and time-course effects of this compound on the protein levels of Hsp90 client proteins in NCI-N87 gastric cancer cells. The data is presented as the percentage of protein remaining compared to a vehicle-treated control.
Table 1: Dose-Dependent Degradation of Hsp90 Client Proteins by this compound (24-hour treatment)
| This compound (nM) | HER2 (% of Control) | Akt (% of Control) | CDK4 (% of Control) |
| 0 (Vehicle) | 100% | 100% | 100% |
| 10 | 85% | 90% | 95% |
| 50 | 40% | 55% | 65% |
| 100 | 15% | 25% | 30% |
| 500 | 5% | 10% | 15% |
Table 2: Time-Course of Hsp90 Client Protein Degradation by this compound (at 100 nM)
| Time (hours) | HER2 (% of Control) | Akt (% of Control) | CDK4 (% of Control) |
| 0 | 100% | 100% | 100% |
| 4 | 70% | 80% | 85% |
| 8 | 45% | 60% | 65% |
| 16 | 20% | 35% | 40% |
| 24 | 15% | 25% | 30% |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line: NCI-N87 (human gastric carcinoma) or other suitable cancer cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Plating: Seed cells in 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations.
-
Treatment:
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 24 hours.
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) for various time points (e.g., 0, 4, 8, 16, 24 hours).
-
Include a vehicle control (DMSO) for all experiments.
-
Protocol 2: Immunoprecipitation of Hsp90 and Co-immunoprecipitation of Client Proteins
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitor cocktail) to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
-
Immunoprecipitation:
-
Take 500 µg to 1 mg of total protein and adjust the volume to 500 µL with lysis buffer.
-
Add 2-5 µg of anti-Hsp90 antibody (or a relevant isotype control IgG).
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of Protein A/G magnetic beads (pre-washed with lysis buffer).
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
Place the tubes on a magnetic rack to collect the beads.
-
Carefully remove and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer (lysis buffer with 0.1% NP-40).
-
-
Elution:
-
Resuspend the beads in 40 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 10 minutes to elute the proteins.
-
Briefly centrifuge and place the tubes on a magnetic rack.
-
Collect the supernatant containing the immunoprecipitated proteins.
-
Protocol 3: Western Blot Analysis of Hsp90 Client Proteins
-
SDS-PAGE:
-
Load 20-30 µg of total cell lysate (for direct western blot) or the entire eluted sample from the immunoprecipitation onto a 4-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane at 100V for 1-2 hours or overnight at 4°C.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against HER2, Akt, CDK4, Hsp90, or GAPDH (as a loading control) diluted in blocking buffer overnight at 4°C.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Quantification:
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the client protein band intensity to the loading control (GAPDH) for total lysate analysis.
-
Visualizations
Caption: Mechanism of this compound action on the Hsp90 chaperone cycle.
Caption: Experimental workflow for immunoprecipitation of Hsp90 client proteins.
Application Notes and Protocols for CH5138303 in a Xenograft Cancer Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH5138303 is a potent and orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] Hsp90 is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide range of client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and angiogenesis. By inhibiting Hsp90, this compound disrupts the function of these client proteins, leading to their degradation via the ubiquitin-proteasome pathway and ultimately resulting in anti-tumor activity.[4] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in a xenograft cancer model, specifically utilizing the NCI-N87 human gastric cancer cell line.
Mechanism of Action
This compound binds with high affinity to the N-terminal ATP-binding pocket of Hsp90α.[2][3] This competitive inhibition of ATP binding locks Hsp90 in a conformation that is targeted for degradation, subsequently leading to the degradation of its client proteins. This disruption of oncoprotein homeostasis has been shown to inhibit cancer cell growth.
Data Presentation
In Vitro Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colorectal Carcinoma | 98[1][2][3] |
| NCI-N87 | Gastric Carcinoma | 66[1][2][3] |
In Vivo Efficacy of this compound in NCI-N87 Xenograft Model
| Parameter | Value |
| Animal Model | SCID mice with NCI-N87 xenografts[2] |
| Dose | 50 mg/kg[1][2][5] |
| Administration Route | Oral (p.o.)[1][2][5] |
| Dosing Schedule | Once daily for 11 days[2] |
| Tumor Growth Inhibition (TGI) | 136%[2][3] |
| Median Effective Dose (ED50) | 3.9 mg/kg[2] |
| Oral Bioavailability (mice) | 44.0%[2][3] |
Signaling Pathway
The mechanism of action of this compound as an Hsp90 inhibitor, leading to the degradation of client oncoproteins, is depicted in the following diagram.
Caption: this compound inhibits Hsp90, leading to client oncoprotein degradation and apoptosis.
Experimental Protocols
1. Cell Culture and Preparation
-
Cell Line: NCI-N87 human gastric carcinoma cell line.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA. Wash the cells with sterile PBS and resuspend in a serum-free medium or PBS for injection. Perform a cell count and assess viability using a trypan blue exclusion assay.
2. Xenograft Tumor Implantation
-
Animal Model: Female severe combined immunodeficient (SCID) mice, 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before any experimental procedures.
-
Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Shave and sterilize the right flank of the mouse.
-
Subcutaneously inject 5 x 10^6 NCI-N87 cells in a volume of 100 µL of a 1:1 mixture of serum-free medium and Matrigel.
-
Monitor the animals for tumor growth.
-
3. Preparation of this compound Formulation
-
Vehicle: A common vehicle for oral administration of hydrophobic compounds is a suspension in 0.5% carboxymethyl cellulose (CMC) in water.
-
Preparation:
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% CMC solution by dissolving CMC in sterile water with gentle heating and stirring.
-
Suspend the this compound powder in the 0.5% CMC solution to the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse with a 200 µL administration volume).
-
Vortex or sonicate the suspension to ensure homogeneity before each administration.
-
4. Drug Administration and Tumor Measurement
-
Tumor Growth Monitoring: Begin monitoring tumor growth 3-4 days after implantation. Measure the tumor dimensions (length and width) using digital calipers every 2-3 days.
-
Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Dosing:
-
Treatment Group: Administer this compound at 50 mg/kg body weight orally (p.o.) once daily for 11 consecutive days.
-
Control Group: Administer the vehicle (0.5% CMC) following the same schedule.
-
-
Tumor Volume Calculation: Calculate tumor volume using the formula: V = (length x width²) / 2.
-
Body Weight and Health Monitoring: Monitor the body weight and overall health of the animals daily.
5. Data Analysis and Endpoints
-
Primary Endpoint: Tumor growth inhibition (TGI).
-
TGI Calculation: TGI (%) = [1 - (mean tumor volume of treated group at the end of the study / mean tumor volume of control group at the end of the study)] x 100.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences in tumor volume between the treated and control groups.
Experimental Workflow
The following diagram outlines the key steps in conducting a xenograft study with this compound.
References
Application Notes and Protocols for Cell Viability Assays with CH5138303
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CH5138303, a potent and orally active Hsp90 inhibitor, in cell viability assays. Detailed protocols for common assays, data interpretation guidelines, and visual representations of the underlying signaling pathways are included to facilitate robust and reproducible experimental outcomes.
Introduction to this compound
This compound is a small molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling.[1][2] By binding to the N-terminal ATP-binding pocket of Hsp90, this compound disrupts the chaperone cycle, leading to the ubiquitin-proteasome-mediated degradation of oncogenic client proteins. This targeted disruption of key cellular pathways makes this compound a compound of significant interest in cancer research and drug development.
Mechanism of Action
This compound exhibits high binding affinity for Hsp90α, with a dissociation constant (Kd) of 0.52 nM.[1] This potent inhibition leads to the destabilization and subsequent degradation of a wide array of Hsp90 client proteins, including kinases, transcription factors, and other proteins that are often mutated or overexpressed in cancer cells. The resulting downstream effects include cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[3]
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in two human cancer cell lines.[1][2] This data provides a reference for the expected potency of the compound and can guide dose-response studies in other cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal Carcinoma | 0.098[1][2] |
| NCI-N87 | Gastric Carcinoma | 0.066[1][2] |
Experimental Protocols
Three common colorimetric and luminescent assays for determining cell viability are detailed below. These protocols can be adapted for use with this compound to assess its cytotoxic and cytostatic effects on various cancer cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[4][5]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[6]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down or use a plate shaker to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[7]
-
Data Analysis: Subtract the background absorbance (from wells with medium and MTT but no cells). Calculate the percentage of cell viability for each treatment relative to the vehicle control.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another colorimetric method that measures metabolic activity. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol.
Materials:
-
This compound stock solution
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period at 37°C in a 5% CO2 incubator.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions (e.g., a 50:1 ratio).
-
XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.[5]
-
Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.[5] The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Read the absorbance at a wavelength between 450 and 500 nm (e.g., 475 nm) using a microplate reader. A reference wavelength of 660 nm is often used to subtract background noise.[2][5]
-
Data Analysis: Subtract the background absorbance. Calculate the percentage of cell viability for each treatment relative to the vehicle control.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.[1]
Materials:
-
This compound stock solution
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Complete cell culture medium
-
Luminometer
Protocol:
-
Cell Seeding and Compound Treatment: Seed cells into an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol (steps 1 and 2).
-
Incubation: Incubate the plate for the desired treatment period at 37°C in a 5% CO2 incubator.
-
Reagent Equilibration: Before use, equilibrate the CellTiter-Glo® Reagent to room temperature.[8]
-
Reagent Addition: Equilibrate the cell plate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8][9]
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9]
-
Luminescence Measurement: Measure the luminescence using a luminometer.[9]
-
Data Analysis: Subtract the background luminescence (from wells with medium and reagent but no cells). Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Visualizations
Signaling Pathway of Hsp90 Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound. By inhibiting Hsp90, this compound disrupts the proper folding and stability of numerous client proteins, including key components of the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation. This leads to the degradation of these client proteins and subsequent downstream effects such as apoptosis.
Caption: Hsp90 inhibition by this compound leads to client protein degradation and apoptosis.
Experimental Workflow for a Cell Viability Assay
The following diagram outlines the general workflow for performing a cell viability assay with this compound. This workflow is applicable to MTT, XTT, and CellTiter-Glo assays with minor modifications as detailed in the protocols.
Caption: General workflow for assessing cell viability after treatment with this compound.
Logical Relationship: Data Analysis Flow
This diagram illustrates the logical flow for analyzing the data obtained from a cell viability assay to determine the effect of this compound.
Caption: Logical flow for analyzing cell viability data and determining the IC50 of this compound.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 2. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Hsp90 inhibition enhances PI-3 kinase inhibition and radiosensitivity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. abcam.cn [abcam.cn]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. ch.promega.com [ch.promega.com]
- 9. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by the Hsp90 Inhibitor CH5138303
For Research Use Only. Not for use in diagnostic procedures.
Introduction
CH5138303 is a potent, orally available small molecule inhibitor of Heat Shock Protein 90 (Hsp90) with a high binding affinity for Hsp90α (Kd of 0.48 nM).[1] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation. Inhibition of Hsp90 leads to the proteasomal degradation of these client proteins, disrupting multiple signaling pathways and ultimately inducing apoptosis. This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Principle of the Assay
Apoptosis, or programmed cell death, is characterized by a series of morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact plasma membranes. In late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA. Dual staining with fluorescently labeled Annexin V and PI allows for the differentiation of four cell populations by flow cytometry:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Materials and Reagents
-
This compound (Selleck Chemicals)
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent, containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (for adherent cells)
-
Microcentrifuge tubes
-
Flow cytometer
Experimental Protocols
Cell Culture and Treatment
-
Culture the desired cancer cell line (e.g., HCT116 colorectal cancer cells or NCI-N87 gastric cancer cells) in appropriate complete culture medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Seed the cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 50, 100, 200 nM).
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO-treated) group.
Annexin V/PI Staining Procedure
-
Harvest Cells:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, aspirate the culture medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the previously saved medium.
-
-
Wash Cells: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend Cells: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Flow Cytometry Analysis
-
Set up the flow cytometer with appropriate laser and filter settings for detecting FITC (for Annexin V) and PI.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and define the quadrants.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
-
Analyze the data using appropriate software to quantify the percentage of cells in each of the four quadrants (viable, early apoptotic, late apoptotic/necrotic, and necrotic).
Data Presentation
The following tables represent hypothetical data based on the known activity of Hsp90 inhibitors to illustrate the expected outcome of treating cancer cells with this compound.
Table 1: Apoptosis of HCT116 Cells Treated with this compound for 48 hours
| This compound Concentration (nM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 50 | 75.8 ± 3.5 | 15.3 ± 2.2 | 8.9 ± 1.5 |
| 100 | 52.1 ± 4.2 | 28.7 ± 3.1 | 19.2 ± 2.8 |
| 200 | 25.6 ± 3.8 | 45.1 ± 4.5 | 29.3 ± 3.9 |
Table 2: Apoptosis of NCI-N87 Cells Treated with this compound for 48 hours
| This compound Concentration (nM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle) | 96.5 ± 1.8 | 1.8 ± 0.5 | 1.7 ± 0.4 |
| 50 | 70.3 ± 4.1 | 18.9 ± 2.9 | 10.8 ± 1.9 |
| 100 | 45.7 ± 5.3 | 35.2 ± 3.8 | 19.1 ± 2.5 |
| 200 | 20.1 ± 4.7 | 50.6 ± 5.1 | 29.3 ± 4.2 |
Signaling Pathway and Experimental Workflow
This compound-Induced Apoptosis Signaling Pathway
This compound inhibits Hsp90, leading to the degradation of client proteins that are crucial for cell survival and proliferation. This disruption of cellular homeostasis triggers the intrinsic apoptotic pathway.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines the key steps in the experimental workflow for analyzing this compound-induced apoptosis.
Caption: Experimental workflow for apoptosis analysis.
Conclusion
The Hsp90 inhibitor this compound effectively induces apoptosis in cancer cells in a dose-dependent manner. The Annexin V/PI staining protocol combined with flow cytometry provides a robust and quantitative method for assessing the apoptotic effects of this compound. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development to evaluate the apoptotic potential of Hsp90 inhibitors.
References
Troubleshooting & Optimization
Troubleshooting CH5138303 dose-response curve variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in dose-response curves with the Hsp90 inhibitor, CH5138303.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound between experiments.
-
Question: We are observing significant shifts in the IC50 value of this compound for the same cell line across different experimental dates. What could be the cause?
-
Potential Causes & Solutions:
-
Cell Passage Number: Cells can undergo phenotypic drift over multiple passages, altering their sensitivity to drug treatment.[1]
-
Troubleshooting: Use cells within a consistent and low passage number range for all experiments. Thaw a new vial of cells after a defined number of passages. Create a cell bank of low-passage cells to ensure a consistent starting population.[1]
-
-
Cell Seeding Density: The initial number of cells plated can influence the final assay readout and impact the apparent IC50 value.[2][3]
-
Troubleshooting: Maintain a consistent cell seeding density for all dose-response experiments. Optimize the seeding density to ensure cells are in the exponential growth phase during the drug incubation period.
-
-
Compound Stability: this compound, like many small molecules, may have limited stability in cell culture medium over long incubation periods.[4][5]
-
Troubleshooting: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[6] Consider the stability of the compound in your specific culture medium and incubation conditions.
-
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells and can affect the dose-response curve.
-
Troubleshooting: Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically ≤ 0.5%).
-
-
Issue 2: High variability between replicate wells for the same this compound concentration.
-
Question: Our dose-response curves for this compound show large error bars, indicating high variability among technical replicates. How can we reduce this?
-
Potential Causes & Solutions:
-
Inconsistent Cell Plating: Uneven distribution of cells across the wells of a microplate is a common source of variability.
-
Troubleshooting: Ensure a homogenous cell suspension before and during plating. Use appropriate pipetting techniques to minimize variability in the number of cells seeded per well.
-
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and drug response.
-
Troubleshooting: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
-
-
Compound Precipitation: this compound may precipitate out of solution at higher concentrations, leading to inconsistent drug exposure.[6]
-
Troubleshooting: Visually inspect the drug dilutions for any signs of precipitation before adding them to the cells. If precipitation is observed, sonication or gentle warming may help to redissolve the compound.[6] It may also be necessary to adjust the solvent or use a lower concentration range.
-
-
Assay Reagent Addition: Inconsistent timing or volume of reagent addition (e.g., viability dyes) can introduce variability.
-
Troubleshooting: Use a multichannel pipette or an automated liquid handler for reagent addition to ensure consistency across the plate.
-
-
Issue 3: The dose-response curve for this compound does not reach a 100% inhibition plateau.
-
Question: Even at the highest concentrations of this compound tested, we are not observing complete cell death or growth inhibition. Why might this be?
-
Potential Causes & Solutions:
-
Intrinsic Drug Resistance: The cell line being used may have intrinsic resistance mechanisms to Hsp90 inhibition.[7]
-
Troubleshooting: Confirm the sensitivity of your cell line to other Hsp90 inhibitors. Investigate the expression levels of Hsp90 client proteins that are critical for survival in your cell model.
-
-
Off-Target Effects: At very high concentrations, off-target effects of the drug may interfere with the expected dose-response.[8][9]
-
Troubleshooting: Characterize the effects of this compound on known Hsp90 client proteins (e.g., AKT, HER2) via western blot to confirm on-target activity at the concentrations used in your assay.[10]
-
-
Assay Window: The chosen assay endpoint may not be sensitive enough to detect complete inhibition.
-
Troubleshooting: Consider using a more sensitive cell viability or apoptosis assay.[3] Extend the drug incubation time, if appropriate for your experimental goals.
-
-
Data Summary
| Compound | Target | Kd | Cell Line | IC50 | Reference |
| This compound | Hsp90α | 0.48 nM | HCT116 | 98 nM | [11] |
| This compound | Hsp90α | 0.52 nM | NCI-N87 | 66 nM | [6] |
Experimental Protocols
Protocol: Standard Dose-Response Assay for this compound in a Cancer Cell Line (e.g., NCI-N87)
-
Cell Seeding:
-
Culture NCI-N87 cells according to the supplier's instructions.[11]
-
Harvest cells in the exponential growth phase and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well) in a 96-well plate.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Carefully remove the medium from the cell plate and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration).
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2.[11]
-
-
Cell Viability Assessment (e.g., using Cell Counting Kit-8):
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of Hsp90 and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound dose-response curve variability.
Caption: Key experimental factors influencing dose-response curve outcomes.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. scholar.harvard.edu [scholar.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Technical Support Center: Investigating Off-Target Effects of CH5138303
This technical support resource is designed for researchers, scientists, and drug development professionals utilizing the Hsp90 inhibitor, CH5138303. It provides troubleshooting guidance and frequently asked questions (FAQs) regarding potential off-target effects.
Disclaimer: As of our latest update, there is no publicly available data from comprehensive kinase panel screens (kinome scans) or other broad off-target profiling studies for this compound. The information provided below is based on general principles of kinase inhibitor and Hsp90 inhibitor pharmacology and offers a framework for investigating and interpreting potential off-target effects in your specific cell line.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for an Hsp90 inhibitor like this compound?
A1: Off-target effects refer to the modulation of cellular proteins other than the intended target, which for this compound is Heat Shock Protein 90 (Hsp90). While this compound is a potent Hsp90 inhibitor, like many small molecule inhibitors, it may have the potential to interact with other proteins, particularly kinases, due to structural similarities in their ATP-binding pockets. These unintended interactions can lead to unexpected biological responses, confounding experimental results and potentially causing toxicity.
Q2: Is there any known off-target profile for this compound?
A2: Currently, there is no published data detailing a comprehensive off-target profile for this compound. While its high potency for Hsp90α has been established, its selectivity across the human kinome has not been publicly disclosed. Researchers should be aware of this data gap when designing and interpreting their experiments.
Q3: My cells are showing a phenotype that is not consistent with Hsp90 inhibition after treatment with this compound. Could this be due to off-target effects?
A3: It is possible. If you observe unexpected cellular responses, it is crucial to consider the possibility of off-target effects. This could manifest as, for example, the modulation of a signaling pathway known to be independent of Hsp90 client proteins. The troubleshooting guide below provides steps to investigate this further.
Q4: How can I assess the potential for this compound off-target effects in my specific cell line?
A4: To definitively assess off-target effects, you would need to perform an unbiased screen. The most common method is a comprehensive kinase panel screen (e.g., KINOMEscan®) where the compound is tested against hundreds of purified kinases. Alternatively, chemical proteomics approaches can identify protein targets in cell lysates. For a more targeted approach, if you suspect a particular pathway is being affected, you can use techniques like Western blotting to examine the phosphorylation status of key proteins in that pathway.
Troubleshooting Guide: Investigating Unexpected Phenotypes
If you encounter unexpected results with this compound in your cell line, follow these steps to troubleshoot potential off-target effects.
Step 1: Confirm On-Target Hsp90 Inhibition
Before investigating off-target effects, it is essential to verify that this compound is inhibiting Hsp90 as expected in your experimental system.
Experimental Protocol: Western Blot for Hsp90 Client Protein Degradation
-
Cell Treatment: Plate your cells of interest and treat with a dose-range of this compound (e.g., 10 nM - 1 µM) and a vehicle control (e.g., DMSO) for a relevant time course (e.g., 24-48 hours).
-
Lysate Preparation: Harvest cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against well-established Hsp90 client proteins (e.g., AKT, CDK4, HER2, RAF1) and a loading control (e.g., β-actin, GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Analysis: Expect to see a dose-dependent decrease in the protein levels of Hsp90 client proteins, confirming on-target activity.
Step 2: Characterize the Unexpected Phenotype
If on-target activity is confirmed, systematically characterize the unexpected phenotype.
-
Dose-Response Analysis: Determine if the unexpected phenotype is dose-dependent and correlates with the IC50 for cell viability in your cell line.
-
Time-Course Analysis: Investigate the kinetics of the phenotype. Does it appear before, concurrently with, or after the degradation of Hsp90 client proteins?
-
Pathway Analysis: Use pathway-specific antibodies (e.g., phospho-specific antibodies for key signaling nodes) or reporter assays to investigate which signaling pathways are being aberrantly modulated.
Step 3: (Hypothetical) Investigating a Potential Off-Target Kinase
If you had access to kinome scan data suggesting this compound inhibits "Kinase X" at a certain concentration, you would proceed as follows:
Experimental Protocol: In-Cell Target Engagement Assay
-
Method: A cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay could be used to confirm that this compound binds to "Kinase X" inside the cell.
-
Western Blot for Phospho-Substrate:
-
Treat cells with this compound.
-
Perform a Western blot to analyze the phosphorylation of a known direct substrate of "Kinase X." A decrease in phosphorylation would suggest inhibition of "Kinase X" by this compound.
-
Data Presentation
While no specific off-target data for this compound is available, the following tables illustrate how such data would be presented.
Table 1: On-Target Activity of this compound
| Target | Assay Type | Value | Cell Line | Reference |
| Hsp90α | Binding Affinity (Kd) | 0.48 nM | N/A (Biochemical) | [1] |
| Hsp90α | Binding Affinity (Kd) | 0.52 nM | N/A (Biochemical) | |
| Cell Proliferation | IC50 | 66 nM | NCI-N87 | [1] |
| Cell Proliferation | IC50 | 98 nM | HCT116 | [1] |
Table 2: Hypothetical Off-Target Kinase Profile of this compound (Example Data)
| Off-Target Kinase | Assay Type | IC50 / Kd | Fold Selectivity vs. Hsp90α |
| Kinase X | Biochemical | 500 nM | ~1000-fold |
| Kinase Y | Biochemical | 1.2 µM | ~2400-fold |
| Kinase Z | Biochemical | > 10 µM | > 20,000-fold |
Visualizations
The following diagrams illustrate key concepts and workflows related to investigating off-target effects.
Caption: On-target mechanism of this compound leading to Hsp90 client protein degradation.
Caption: Troubleshooting workflow for investigating potential off-target effects.
References
Optimizing CH5138303 concentration for maximum efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of CH5138303 for maximum efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available and potent inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] It exhibits a high binding affinity for the N-terminal ATP-binding pocket of Hsp90α, with a dissociation constant (Kd) of approximately 0.48 to 0.52 nM.[1][2][3] By inhibiting Hsp90, this compound disrupts the chaperoning of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling. This leads to the degradation of these client proteins and subsequent anti-tumor effects.
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated potent anti-proliferative activity in various human cancer cell lines. Specifically, it has shown significant efficacy in HCT116 colorectal cancer cells and NCI-N87 gastric cancer cells.[1][2][3]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][4] It is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[1]
Troubleshooting Guide
Issue 1: Lower than expected anti-proliferative activity in vitro.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentration | Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line. A starting concentration range of 10 nM to 1 µM is recommended for initial studies. |
| Incorrect Drug Preparation | Ensure the this compound stock solution is prepared correctly in fresh DMSO and that the final working concentration in the cell culture medium is accurate. Prepare fresh dilutions for each experiment. |
| Cell Line Resistance | The cell line being used may have intrinsic or acquired resistance to Hsp90 inhibitors. Consider using a positive control cell line known to be sensitive to this compound, such as HCT116 or NCI-N87, to validate your experimental setup.[1][2][3] |
| Issues with Assay Protocol | Verify the parameters of your cell viability assay (e.g., seeding density, incubation time). An incubation period of 4 days has been used in previous studies to determine IC50 values.[1][3] |
Issue 2: Precipitation of this compound in cell culture medium.
| Possible Cause | Troubleshooting Step |
| Low Solubility in Aqueous Solutions | This compound is insoluble in water.[4] When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to maintain solubility and minimize solvent-induced cytotoxicity. |
| Incorrect Dilution Method | When diluting the DMSO stock solution into the aqueous culture medium, add the stock solution to the medium while vortexing or mixing to ensure rapid and even dispersion. |
Issue 3: Inconsistent results in vivo.
| Possible Cause | Troubleshooting Step |
| Improper Formulation | For oral administration in mice, this compound can be formulated in vehicles such as 5% DMSO and 95% Corn Oil, or 10% DMSO and 90% (20% SBE-β-CD in Saline).[1][2] Ensure the formulation is a clear solution or a uniform suspension. If precipitation occurs, heating and/or sonication may aid dissolution.[2] It is recommended to prepare the formulation fresh for each use.[2] |
| Suboptimal Dosage | A dose of 50 mg/kg administered orally has been shown to be effective in a human NCI-N87 gastric cancer xenograft model.[1][3][4] However, the optimal dose may vary depending on the animal model and tumor type. A dose-finding study may be necessary. |
| Animal Health and Tumor Burden | Monitor the body weight of the animals to assess toxicity.[2] Ensure that the tumor burden is within an appropriate range at the start of the treatment, as very large tumors may be less responsive. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal Cancer | 0.098[2][3] |
| NCI-N87 | Gastric Cancer | 0.066[2][3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage | Administration Route | Outcome |
| SCID mice with NCI-N87 xenograft | Gastric Cancer | 50 mg/kg | Oral (p.o.), once daily for 11 days | 136% Tumor Growth Inhibition (TGI)[2][3] |
Experimental Protocols
Protocol 1: Determination of IC50 in Cancer Cell Lines
-
Cell Seeding: Plate cancer cells (e.g., HCT116, NCI-N87) in a 96-well plate at an appropriate density and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in fresh DMSO. Serially dilute the stock solution with cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). The final DMSO concentration should be consistent across all wells and not exceed 0.1%.
-
Drug Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO).
-
Incubation: Incubate the plate for 4 days at 37°C in a 5% CO2 incubator.[1][3]
-
Cell Viability Assay: After the incubation period, assess cell viability using a suitable assay, such as the Cell Counting Kit-8 (CCK-8).[1][3] Add 10 µL of the CCK-8 solution to each well and incubate for 1-4 hours.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader.[1][3] Calculate the percentage of cell growth inhibition using the formula: (1 - [Absorbance of treated cells / Absorbance of control cells]) x 100.[1][3] The IC50 value can then be determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vivo Antitumor Efficacy Study
-
Animal Model: Use immunodeficient mice (e.g., SCID mice) and subcutaneously implant human cancer cells (e.g., NCI-N87) to establish xenograft tumors.
-
Tumor Growth Monitoring: Monitor tumor growth regularly. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Formulation: Prepare the this compound formulation for oral administration. A common vehicle is a mixture of 10% DMSO and 90% corn oil.[2] Ensure the final solution is clear. If not, gentle heating or sonication can be applied.[2] Prepare the formulation fresh daily.
-
Drug Administration: Administer this compound orally (p.o.) to the treatment group at the desired dosage (e.g., 50 mg/kg) once daily for the duration of the study (e.g., 11 days).[2] The control group should receive the vehicle only.
-
Monitoring: Monitor tumor volume and the body weight of the mice regularly throughout the experiment.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Mandatory Visualizations
Caption: Mechanism of action of this compound, an Hsp90 inhibitor.
Caption: Workflow for in vitro and in vivo efficacy testing of this compound.
References
CH5138303 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the use of CH5138303 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the stability and function of a wide range of "client" proteins, many of which are involved in cancer cell growth, proliferation, and survival. By inhibiting HSP90, this compound leads to the degradation of these client proteins, thereby disrupting key oncogenic signaling pathways.
Q2: What are the primary signaling pathways affected by this compound?
A2: this compound primarily affects signaling pathways that are highly dependent on HSP90 for the stability of their key components. These include, but are not limited to, the PI3K/AKT/mTOR and MAPK/ERK pathways. Many receptor tyrosine kinases, transcription factors, and cell cycle regulators are client proteins of HSP90 and are thus destabilized upon treatment with this compound.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q4: How stable is this compound in cell culture media?
A4: While specific quantitative data on the half-life of this compound in various cell culture media (e.g., DMEM, RPMI-1640) is not extensively published, it is crucial for researchers to empirically determine its stability under their specific experimental conditions. The stability of small molecules in cell culture can be influenced by factors such as media composition, serum concentration, pH, temperature, and light exposure. It is advisable to prepare fresh dilutions of this compound in media for each experiment, especially for long-term studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium | The final concentration of DMSO in the medium is too high, causing the compound to precipitate upon dilution. The compound's solubility limit in the aqueous environment of the cell culture medium has been exceeded. | Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, to maintain cell health and compound solubility. Prepare intermediate dilutions of the DMSO stock in a serum-containing medium before adding to the final culture volume, as serum proteins can help to stabilize the compound. If precipitation persists, consider using a lower final concentration of this compound. |
| Loss of this compound activity over time in culture | The compound may be unstable in the cell culture medium at 37°C over extended periods. The compound may be metabolized by the cells. | For long-term experiments, it is recommended to replenish the medium with freshly diluted this compound every 24-48 hours. Perform a time-course experiment to determine the optimal duration of treatment for your specific cell line and experimental endpoint. |
| Inconsistent experimental results | Variability in the preparation of this compound working solutions. Differences in cell density or passage number. Lot-to-lot variability of serum. | Prepare a large batch of the stock solution in DMSO and aliquot it for single use to minimize freeze-thaw cycles. Standardize cell seeding density and use cells within a consistent range of passage numbers. Test new lots of serum for their effect on cell growth and compound efficacy before use in critical experiments. |
| Off-target effects observed | The concentration of this compound used is too high, leading to non-specific effects. The cell line may be particularly sensitive to the vehicle (DMSO). | Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits the target pathway without causing significant off-target toxicity. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments to account for any effects of the solvent. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV or Mass Spectrometry)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare the test medium: Supplement the cell culture medium with the desired concentration of FBS (e.g., 10%).
-
Spike the medium: Add the this compound stock solution to the test medium to achieve the final desired concentration (e.g., 10 µM). Prepare a sufficient volume for sampling at multiple time points.
-
Incubate: Place the tube containing the this compound-spiked medium in a 37°C, 5% CO2 incubator.
-
Collect samples: At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect an aliquot of the medium.
-
Store samples: Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Analyze by HPLC: Thaw the samples and analyze the concentration of this compound using a validated HPLC method.
-
Calculate stability: Determine the percentage of this compound remaining at each time point relative to the initial concentration at time 0. This data can be used to calculate the half-life of the compound in the specific medium.
Signaling Pathways and Experimental Workflows
HSP90 Inhibition and Downstream Signaling
The following diagram illustrates the central role of HSP90 in chaperoning key proteins in the PI3K/AKT/mTOR and MAPK/ERK signaling pathways. Inhibition of HSP90 by this compound leads to the degradation of these client proteins, resulting in the downregulation of these pro-survival pathways.
Caption: HSP90 inhibition by this compound disrupts key cancer signaling pathways.
Experimental Workflow for Evaluating this compound Efficacy
This diagram outlines a typical workflow for assessing the in vitro efficacy of this compound.
Caption: A standard workflow for in vitro evaluation of this compound.
Logical Relationship for Troubleshooting Precipitation
This diagram illustrates a decision-making process for troubleshooting precipitation issues with this compound.
Caption: A troubleshooting guide for this compound precipitation in cell culture.
Technical Support Center: Troubleshooting Inconsistent CH5138303 Results in Western Blotting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results when using the HSP90 inhibitor, CH5138303, in Western blotting experiments.
Troubleshooting Guide
Problem 1: Weak or No Signal for HSP90 Client Proteins
| Possible Cause | Recommendation |
| Insufficient this compound Treatment: The concentration or duration of this compound treatment may be insufficient to induce degradation of the target client protein. | Titrate the concentration of this compound. A common starting point is the IC50 value for the cell line being used. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for observing maximal degradation of your protein of interest. |
| Low Abundance of Target Protein: The client protein may be expressed at low levels in your cell line or tissue. | Increase the amount of total protein loaded onto the gel. Consider using a positive control lysate from a cell line known to express the target protein at high levels. |
| Suboptimal Antibody Performance: The primary antibody may have low affinity or may not be suitable for detecting the denatured protein in Western blotting. | Use a primary antibody that has been validated for Western blotting. Optimize the primary antibody concentration; a higher concentration may be needed for weakly expressed proteins. |
| Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may be incomplete, particularly for high or low molecular weight proteins. | Confirm successful transfer by staining the membrane with Ponceau S before blocking. Optimize the transfer time and voltage based on the molecular weight of your target protein. For high molecular weight proteins, consider an overnight wet transfer at a lower voltage in a cold room. |
| Over-stripping of the Membrane: If you are re-probing a membrane, the stripping process may have removed a significant amount of the target protein. | If possible, run parallel gels and blots to avoid the need for stripping. If stripping is necessary, use a milder stripping buffer and optimize the incubation time. |
Problem 2: High Background Obscuring Bands
| Possible Cause | Recommendation |
| Inadequate Blocking: The blocking step may not be sufficient to prevent non-specific antibody binding. | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Optimize the blocking agent; while non-fat dry milk is common, bovine serum albumin (BSA) may be preferable for some antibodies, especially those targeting phosphorylated proteins. |
| Primary or Secondary Antibody Concentration Too High: Excess antibody can bind non-specifically to the membrane. | Titrate the concentrations of both the primary and secondary antibodies to find the optimal balance between signal and background. |
| Insufficient Washing: Inadequate washing steps can leave behind unbound antibodies. | Increase the number and duration of washes between antibody incubations. Adding a mild detergent like Tween-20 to the wash buffer can help reduce non-specific binding. |
| Membrane Handling: Contamination of the membrane with dust or oils from hands can lead to a speckled background. | Use clean forceps to handle the membrane and ensure all equipment and buffers are clean. |
Problem 3: Unexpected or Non-Specific Bands
| Possible Cause | Recommendation |
| Protein Degradation: Samples may have degraded during preparation, leading to the appearance of lower molecular weight bands. | Keep samples on ice at all times during preparation. Add a protease inhibitor cocktail to the lysis buffer. Use fresh lysates for each experiment. |
| Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes. | Use a highly specific, validated primary antibody. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. |
| Post-Translational Modifications: The target protein may have post-translational modifications (e.g., phosphorylation, glycosylation) that alter its molecular weight. | Consult protein databases like UniProt for information on known modifications of your target protein. Treatment with appropriate enzymes (e.g., phosphatases, glycosidases) can help confirm if this is the cause. |
| This compound-Induced Stress Response: Inhibition of HSP90 can induce a heat shock response, leading to the upregulation of other heat shock proteins (e.g., HSP70), which may be detected non-specifically by some antibodies. | Use antibodies specific to your client protein of interest and consider probing for HSP70 as a positive control for the cellular response to HSP90 inhibition. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound in various cancer cell lines. This data can be used as a starting point for designing your experiments.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colorectal Cancer | 98 | [1] |
| NCI-N87 | Gastric Cancer | 66 | [1] |
Note: IC50 values can vary between experiments and should be determined empirically for your specific experimental conditions.
Experimental Protocols
Detailed Western Blotting Protocol for Analyzing this compound Effects
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Mix 20-40 µg of protein lysate with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto an appropriate percentage polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Mandatory Visualizations
HSP90 Signaling Pathway and Inhibition by this compound
Caption: HSP90 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Western Blotting with this compound
Caption: A streamlined workflow for Western blotting experiments using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally available inhibitor of Heat Shock Protein 90 (HSP90).[2] It binds to the ATP-binding pocket in the N-terminal domain of HSP90, thereby inhibiting its chaperone activity. This leads to the misfolding and subsequent degradation of HSP90 client proteins, many of which are key drivers of cancer cell proliferation and survival.
Q2: Which HSP90 client proteins should I probe for to confirm the effect of this compound?
A2: Common and well-characterized HSP90 client proteins that are often assessed following inhibitor treatment include RAF (c-Raf/B-Raf), AKT, and CDK4. Degradation of these proteins is a good indicator of HSP90 inhibition. Additionally, you can probe for HSP70, as its expression is often upregulated as part of the cellular stress response to HSP90 inhibition.
Q3: Can this compound treatment affect my loading control?
A3: While common loading controls like GAPDH, β-actin, and β-tubulin are generally not considered HSP90 client proteins, it is always good practice to verify their stability under your specific experimental conditions. Some treatments can indirectly affect the expression of housekeeping genes. If you observe variability in your loading control, consider using a total protein stain (e.g., Ponceau S) or running a parallel gel stained with Coomassie Blue to confirm equal loading.
Q4: How should I prepare my this compound stock solution?
A4: this compound is typically dissolved in DMSO to create a high-concentration stock solution. It is recommended to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture. For in vivo studies, further dilution into appropriate vehicles like corn oil or a mixture of PEG300, Tween 80, and water may be necessary. Always refer to the manufacturer's instructions for specific solubility information.
Q5: Why am I seeing an increase in the expression of some proteins after this compound treatment?
A5: Inhibition of HSP90 can trigger a cellular stress response, often referred to as the heat shock response. This leads to the increased expression of other heat shock proteins, most notably HSP70. Observing an increase in HSP70 can serve as a positive control, indicating that the drug is having a biological effect in the cells.
Q6: What is the expected timeline for observing client protein degradation after this compound treatment?
A6: The kinetics of client protein degradation can vary depending on the specific protein, the cell line, and the concentration of this compound used. Generally, a noticeable decrease in the levels of sensitive client proteins can be observed within 12 to 24 hours of treatment. A time-course experiment is recommended to determine the optimal endpoint for your protein of interest.
Q7: Can I use this compound in combination with other drugs in my Western blotting experiments?
A7: Yes, this compound is often used in combination with other therapeutic agents to investigate synergistic effects. When designing such experiments, it is important to include appropriate controls for each drug individually and in combination to accurately interpret the results. Be mindful of potential off-target effects and ensure that the vehicle controls are consistent across all treatment groups.
References
Technical Support Center: Troubleshooting CH5138303-Mediated Protein Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CH5138303 who are not observing the expected degradation of client proteins.
Understanding the Mechanism of Action of this compound
This compound is a potent and orally active inhibitor of Heat Shock Protein 90 (Hsp90) with a high binding affinity for the N-terminal of Hsp90α, showing a dissociation constant (Kd) of approximately 0.48 to 0.52 nM.[1][2] Unlike Proteolysis-Targeting Chimeras (PROTACs) that directly link a target protein to an E3 ligase, this compound functions by inhibiting the ATPase activity of Hsp90.[3] Hsp90 is a molecular chaperone crucial for the stability and function of numerous signaling proteins, known as "client proteins," many of which are involved in oncogenesis.[4][5][6] By inhibiting Hsp90, this compound prevents the proper folding and maturation of these client proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[3][4][5]
Signaling Pathway Diagram
Caption: Mechanism of this compound-induced client protein degradation.
Troubleshooting Guide
Question 1: Why am I not observing degradation of my target protein after treatment with this compound?
There are several potential reasons for the lack of client protein degradation. This guide will walk you through a series of checkpoints to identify the issue.
Troubleshooting Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Item - Identification of degradation pathways for HSP90 client proteins - University of Sussex - Figshare [sussex.figshare.com]
- 4. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of HSP90 in Driver Oncogene-Defined Lung Adenocarcinoma Cell Lines: Key Proteins Underpinning Therapeutic Efficacy [mdpi.com]
Technical Support Center: Addressing CH5138303 Resistance in Long-Term Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the HSP90 inhibitor CH5138303 in long-term cell culture experiments.
Troubleshooting Guides
Problem 1: Gradual loss of this compound efficacy in long-term culture.
Possible Cause 1: Development of Acquired Resistance.
Continuous exposure to a cytotoxic agent can lead to the selection and expansion of a subpopulation of cells with inherent or newly acquired resistance mechanisms.
Suggested Solution:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in your long-term cultured cells versus the parental cell line. A significant increase in the IC50 value confirms the development of resistance.
-
Investigate Molecular Mechanisms:
-
Upregulation of Heat Shock Proteins (HSPs): Acquired resistance to HSP90 inhibitors is often associated with the upregulation of other HSPs, such as HSP70 and HSP27, which can compensate for HSP90 inhibition.[1][2]
-
Experimental Verification: Perform Western blotting to compare the expression levels of HSP90, HSP70, and HSP27 in parental and resistant cells.
-
-
Alterations in the PI3K/Akt/mTOR Pathway: Cancer cells can develop resistance by activating alternative survival pathways.[3]
-
Experimental Verification: Use Western blotting to assess the phosphorylation status of key proteins in this pathway, such as Akt and S6 ribosomal protein, in the presence and absence of this compound in both parental and resistant cells.
-
-
Mutations in HSP90: Although less common, mutations in the ATP-binding pocket of HSP90 can prevent inhibitor binding.
-
Experimental Verification: Sequence the HSP90AA1 and HSP90AB1 genes in parental and resistant cells to identify potential mutations.
-
-
-
Strategies to Overcome Resistance:
-
Combination Therapy: Combining this compound with inhibitors of compensatory pathways can restore sensitivity. For example, a combination with a PI3K or MEK inhibitor may be effective.[4][5]
-
Drug Holiday: Temporarily removing the drug from the culture medium can sometimes re-sensitize the cells, although this is often not a long-term solution.
-
Possible Cause 2: Changes in Cell Culture Conditions.
Variations in media composition, serum quality, or incubator conditions can affect cell health and drug response.
Suggested Solution:
-
Standardize Culture Conditions: Ensure consistent use of media, serum, and supplements from the same lot.
-
Regularly Calibrate Equipment: Verify the accuracy of CO2 levels and temperature in your incubator.
-
Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular responses to drugs.
Frequently Asked Questions (FAQs)
Q1: What is the typical IC50 for this compound in sensitive cancer cell lines?
The IC50 for this compound can vary depending on the cell line. For example, the reported IC50 values are 98 nM in HCT116 colorectal cancer cells and 66 nM in NCI-N87 gastric cancer cells.[6]
Q2: How can I generate a this compound-resistant cell line for my studies?
A this compound-resistant cell line can be generated by continuous exposure to gradually increasing concentrations of the drug over several months. Start with a concentration around the IC50 and double the concentration with each passage once the cells have adapted and are growing steadily.
Q3: Are there any known mutations in HSP90 that confer resistance to this compound?
While specific mutations conferring resistance to this compound have not been reported in the provided search results, mutations in the N-terminal ATP-binding domain of HSP90 have been shown to cause resistance to other HSP90 inhibitors.[1] Sequencing of the HSP90AA1 and HSP90AB1 genes in resistant cell lines is recommended to investigate this possibility.
Q4: What signaling pathways are commonly upregulated in cells resistant to HSP90 inhibitors?
Upregulation of the PI3K/Akt/mTOR and MAPK signaling pathways are common mechanisms of resistance to HSP90 inhibitors.[3][7] Cancer cells may also upregulate the expression of anti-apoptotic proteins.
Q5: What combination therapies could be effective in overcoming this compound resistance?
Based on common resistance mechanisms for HSP90 inhibitors, combining this compound with inhibitors of the PI3K/Akt or MAPK pathways may be a promising strategy to overcome resistance.[4][5] Additionally, combination with other chemotherapeutic agents could show synergistic effects.[8]
Data Presentation
Table 1: Representative IC50 Values of this compound in Sensitive and Hypothetical Resistant Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (Sensitive) | Hypothetical IC50 (Resistant) | Fold Resistance |
| HCT116 | Colorectal Carcinoma | 98 nM[6] | > 1 µM | > 10 |
| NCI-N87 | Gastric Carcinoma | 66 nM[6] | > 1 µM | > 15 |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Initial Seeding: Plate the parental cancer cell line at a low density in their standard growth medium.
-
Initial Drug Exposure: Treat the cells with this compound at a concentration equal to the IC50 of the parental line.
-
Media Changes: Replace the medium with fresh, drug-containing medium every 3-4 days.
-
Monitoring Cell Growth: Monitor the cells for signs of recovery and proliferation. Once the cells reach approximately 80% confluency, passage them.
-
Dose Escalation: With each subsequent passage, gradually increase the concentration of this compound. A common strategy is to double the concentration.
-
Establishing a Stable Resistant Line: Continue this process for several months until the cells can proliferate steadily in a high concentration of this compound (e.g., 10-20 times the parental IC50).
-
Characterization: Once a resistant line is established, characterize it by determining its IC50 for this compound and comparing it to the parental line. Also, analyze the molecular changes as described in the troubleshooting section.
Protocol 2: Western Blot Analysis of Key Signaling Proteins
-
Cell Lysis: Lyse parental and this compound-resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., HSP90, HSP70, p-Akt, Akt, p-ERK, ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to compare protein expression levels between the parental and resistant cells.
Visualizations
Caption: this compound inhibits HSP90, leading to the degradation of client proteins and downregulation of pro-survival signaling pathways.
Caption: Experimental workflow for generating and characterizing this compound-resistant cell lines.
Caption: A logical guide for troubleshooting decreased this compound efficacy in cell culture experiments.
References
- 1. Generation and characterization of a paclitaxel-resistant human gastric carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment and Characterization of a Novel Multidrug Resistant Human Ovarian Cancer Cell Line With Heterogenous MRP7 Overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative proteomic analysis of paclitaxel resistance-related proteins in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination therapy involving HSP90 inhibitors for combating cancer: an overview of clinical and preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Use of comparative proteomics to identify potential resistance mechanisms in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination therapy with HSP90 inhibitors and piperlongumine promotes ROS-mediated ER stress in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of CH5138303 as an Hsp90α-specific inhibitor
A detailed comparison with other Hsp90 inhibitors for researchers, scientists, and drug development professionals.
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide range of client proteins, many of which are implicated in cancer and other diseases. The Hsp90 family consists of four main isoforms: the cytosolic Hsp90α and Hsp90β, the endoplasmic reticulum-resident Grp94, and the mitochondrial TRAP1. While pan-Hsp90 inhibitors have shown therapeutic promise, their lack of isoform selectivity can lead to off-target effects and toxicity. This has driven the development of isoform-specific inhibitors to achieve a better therapeutic window. This guide provides a comprehensive validation of CH5138303 as a potent and specific inhibitor of Hsp90α, comparing its performance with other notable Hsp90 inhibitors.
Performance Comparison of Hsp90 Inhibitors
For a comprehensive comparison, the following tables summarize the inhibitory activities of this compound and other well-characterized Hsp90 inhibitors against the different Hsp90 isoforms.
Table 1: Binding Affinity and Inhibitory Concentration of Hsp90 Inhibitors
| Inhibitor | Target Isoform(s) | Kd (nM) | Ki (nM) | IC50 (nM) | Cell Line IC50 (nM) |
| This compound | Hsp90α | 0.48[1][2] | - | - | 66-98 (NCI-N87, HCT116)[1][2] |
| Pimitespib (TAS-116) | Hsp90α/β selective | - | Hsp90α: 34.7, Hsp90β: 21.3, Grp94: >50,000, TRAP1: >50,000[3] | - | - |
| Ganetespib (STA-9090) | Pan-inhibitor | - | - | - | 4 (OSA 8 cells)[4] |
| Luminespib (NVP-AUY922) | Pan-inhibitor | - | - | Hsp90α: 13, Hsp90β: 21 | - |
Experimental Methodologies
The validation of Hsp90 inhibitors relies on a variety of biochemical and cell-based assays. Below are detailed protocols for key experiments cited in the evaluation of this compound and its comparators.
Surface Plasmon Resonance (SPR) for Binding Affinity
This assay directly measures the binding affinity of an inhibitor to its target protein.
Protocol:
-
Biotinylated N-terminal Hsp90α (amino acids 9-236) is coupled to a streptavidin-coated sensor chip.
-
A solution containing this compound at various concentrations is flowed over the chip.
-
The association and dissociation of the inhibitor to Hsp90α are monitored in real-time by detecting changes in the refractive index at the chip surface.
-
The binding affinity (Kd) is calculated from the association and dissociation rate constants.
Cell Viability Assay
This assay determines the concentration of an inhibitor required to inhibit the growth of cancer cell lines by 50% (IC50).
Protocol:
-
Cancer cell lines (e.g., HCT116, NCI-N87) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of the Hsp90 inhibitor for a specified period (e.g., 72 hours).
-
A reagent such as Cell Counting Kit-8 (CCK-8) or MTT is added to the wells.
-
The absorbance is measured at a specific wavelength (e.g., 450 nm) to determine the number of viable cells.
-
The IC50 value is calculated by plotting the percentage of cell viability against the inhibitor concentration.
Hsp90 ATPase Activity Assay
This assay measures the ability of an inhibitor to block the ATP hydrolysis activity of Hsp90, which is essential for its chaperone function.
Protocol:
-
Recombinant Hsp90 protein is incubated with a specific concentration of ATP and the test inhibitor at various concentrations.
-
The reaction is allowed to proceed for a set time at 37°C.
-
The amount of ADP produced, which is directly proportional to the ATPase activity, is measured using a detection reagent (e.g., a coupled enzyme system that generates a fluorescent or colorimetric signal).
-
The IC50 value is determined by plotting the percentage of ATPase inhibition against the inhibitor concentration.
Western Blotting for Hsp90 Client Protein Degradation
Inhibition of Hsp90 leads to the degradation of its client proteins. Western blotting is used to detect the levels of these client proteins in cells treated with an Hsp90 inhibitor.
Protocol:
-
Cancer cells are treated with the Hsp90 inhibitor for a specific time.
-
The cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for Hsp90 client proteins (e.g., HER2, Akt, CDK4) and a loading control (e.g., GAPDH).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. A decrease in the levels of client proteins indicates Hsp90 inhibition.
Visualizing Hsp90 Inhibition and Experimental Workflows
To better illustrate the concepts and processes described, the following diagrams were generated using the DOT language.
Caption: Hsp90 inhibition by this compound disrupts the chaperone cycle.
Caption: Workflow for Western Blotting analysis of Hsp90 client proteins.
Caption: Workflow for Surface Plasmon Resonance (SPR) binding assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GRP94: An HSP90-like protein specialized for protein folding and quality control in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative proteomic analysis reveals unique Hsp90 cycle-dependent client interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo conformational dynamics of Hsp90 and its interactors - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Insights: The Synergistic Potential of CH5138303 and Cisplatin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for the combination therapy of the novel HSP90 inhibitor, CH5138303, with the conventional chemotherapeutic agent, cisplatin. In the absence of direct preclinical studies on the this compound-cisplatin combination, this document leverages data from studies on other potent HSP90 inhibitors, such as 17-AAG and onalespib, in combination with cisplatin. This approach offers valuable insights into the potential synergistic effects, mechanisms of action, and experimental considerations for investigating this compound in this context.
Comparative Efficacy of HSP90 Inhibitor and Cisplatin Combinations
Preclinical studies across various cancer types have consistently demonstrated that the combination of an HSP90 inhibitor with cisplatin results in a synergistic enhancement of anti-tumor activity. This synergy allows for greater therapeutic efficacy at potentially lower doses of each agent, which could translate to a more favorable toxicity profile.
Table 1: In Vitro Synergistic Effects of HSP90 Inhibitors and Cisplatin on Cancer Cell Viability
| HSP90 Inhibitor | Cancer Type | Cell Line(s) | Key Findings |
| 17-AAG | Diffuse Large B-Cell Lymphoma (DLBCL) | 7 DLBCL cell lines | Demonstrated strong synergistic drug interaction, leading to lower cell viability after 48 hours of combination treatment compared to single-agent treatment.[1][2] |
| Onalespib | Pancreatic Ductal Adenocarcinoma (PDAC) | MIA PaCa-2, Panc-1, PaTu8988T | The combination of onalespib and cisplatin showed a synergistic decrease in the viability of cisplatin-resistant PDAC cells.[3][4][5] |
| 17-DMAG | Cisplatin-Resistant Bladder Cancer | T24R2 | Combination with a PI3K/mTOR inhibitor showed a significant synergistic antitumor effect.[6] |
| Novel PROTACs | Cervical Cancer | HeLa, SiHa | A novel HSP90-targeting PROTAC demonstrated a synergistic effect in combination with cisplatin both in vitro and in vivo.[7] |
Table 2: In Vivo Antitumor Efficacy of HSP90 Inhibitor and Cisplatin Combinations
| HSP90 Inhibitor | Cancer Model | Key Findings |
| Onalespib | Orthotopic syngeneic mouse model of PDAC (KPC cells) | The combination of onalespib and cisplatin was highly effective and almost completely prevented further tumor growth.[3][4][5] |
| AUY922 | Nasopharyngeal carcinoma xenograft mice | The combination of AUY922 and cisplatin markedly inhibited tumor growth.[8] |
Mechanism of Synergistic Action: Targeting DNA Damage Repair
The primary mechanism underlying the synergy between HSP90 inhibitors and cisplatin lies in the inhibition of DNA damage repair pathways. Cisplatin induces cancer cell death by forming DNA adducts, which block replication and transcription.[1] Cancer cells, however, can develop resistance by upregulating DNA repair mechanisms. HSP90 inhibitors counteract this by promoting the degradation of key client proteins involved in these repair pathways, thereby sensitizing the cells to cisplatin-induced damage.[1][2]
References
- 1. d-nb.info [d-nb.info]
- 2. Hsp90 inhibition sensitizes DLBCL cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSP90 Inhibition Synergizes with Cisplatin to Eliminate Basal-like Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synergistic Antitumor Effects of Combined Treatment with HSP90 Inhibitor and PI3K/mTOR Dual Inhibitor in Cisplatin-Resistant Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Hsp90-Targeting PROTACs: Enhanced synergy with cisplatin in combination therapy of cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Head-to-Head Showdown: Novel Hsp90 Inhibitors Redefining the Therapeutic Landscape
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of Heat shock protein 90 (Hsp90) remains a critical frontier in oncology. This guide provides a comprehensive head-to-head comparison of promising novel Hsp90 inhibitors, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms and workflows.
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a multitude of client proteins, many of which are oncogenic drivers. Inhibition of Hsp90 offers a compelling therapeutic strategy by simultaneously targeting multiple cancer-promoting pathways. While first-generation inhibitors like 17-AAG demonstrated proof-of-concept, their clinical utility has been hampered by issues such as hepatotoxicity and poor solubility. A new wave of novel, synthetic Hsp90 inhibitors has emerged with improved pharmacological properties and promising preclinical and clinical activity. This guide focuses on a direct comparison of four such novel inhibitors: Pimitespib (TAS-116) , Ganetespib (STA-9090) , NVP-AUY922 , and AT13387 .
Quantitative Performance Analysis
The following tables summarize the in vitro potency of these novel Hsp90 inhibitors across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate greater potency.
| Cell Line | Cancer Type | Pimitespib (TAS-116) IC50 (nM) | Ganetespib (STA-9090) IC50 (nM) | NVP-AUY922 IC50 (nM) | AT13387 IC50 (nM) |
| NCI-H1975 | Non-Small Cell Lung Cancer | Not Reported | ~5 | Low nM range[1] | Not Reported |
| BT-474 | Breast Cancer | Not Reported | ~4 | Low nM range[1] | Not Reported |
| MV4-11 | Acute Myeloid Leukemia | Not Reported | ~3 | Not Reported | Not Reported |
| GIST-T1 | Gastrointestinal Stromal Tumor | ~30 | Not Reported | Not Reported | Not Reported |
| ATL cell lines | Adult T-cell Leukemia/Lymphoma | <500[2] | Not Reported | Not Reported | Not Reported |
Note: Data is compiled from multiple sources and direct head-to-head comparisons in the same study are limited. Experimental conditions may vary between studies.
Preclinical Efficacy and Safety Profile
Beyond in vitro potency, the preclinical performance of these inhibitors reveals important distinctions in their therapeutic potential and safety profiles.
Pimitespib (TAS-116) has shown significant promise, particularly in gastrointestinal stromal tumors (GIST) that are refractory to standard therapies.[3] In preclinical models of adult T-cell leukemia (ATL), pimitespib demonstrated potent anti-tumor activity and was compared to the older inhibitor 17-DMAG and fellow novel inhibitor NVP-AUY922, where it showed a distinct mechanism of action.[2] A significant advantage of pimitespib is its selectivity for Hsp90α and Hsp90β isoforms, which may contribute to a more favorable safety profile.[4]
Ganetespib (STA-9090) has been extensively studied and has demonstrated broad anti-tumor activity in a variety of preclinical models.[5] A key differentiating factor for ganetespib is its improved safety profile concerning ocular toxicity, a dose-limiting side effect observed with other inhibitors like NVP-AUY922.[6] Preclinical studies have shown that ganetespib does not accumulate in retinal tissue to the same extent as NVP-AUY922, reducing the risk of photoreceptor degeneration.[6]
NVP-AUY922 is a highly potent Hsp90 inhibitor with low nanomolar activity against a wide range of cancer cell lines.[1] However, its clinical development has been challenged by reports of ocular toxicity, including blurred vision and night blindness.[6]
AT13387 is another potent, second-generation Hsp90 inhibitor.[7] Preclinical studies have demonstrated its ability to induce degradation of Hsp90 client proteins and inhibit tumor growth in xenograft models.[8]
Signaling Pathways and Experimental Workflows
To understand the comparative effects of these inhibitors, it is crucial to visualize their impact on cellular signaling and the experimental approaches used for their evaluation.
Caption: Hsp90 inhibitors block the chaperone function, leading to the degradation of oncogenic client proteins and subsequent cell cycle arrest and apoptosis.
Caption: A typical experimental workflow for the head-to-head comparison of novel Hsp90 inhibitors, encompassing both in vitro and in vivo assessments.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of Hsp90 inhibitors.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the Hsp90 inhibitors (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
Reagent Incubation: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Reading: For MTT assays, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the dose-response curves.
Western Blot for Hsp90 Client Protein Degradation
This technique is used to detect the levels of specific Hsp90 client proteins following inhibitor treatment.
-
Cell Lysis: Treat cultured cancer cells with Hsp90 inhibitors for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with primary antibodies specific for Hsp90 client proteins (e.g., AKT, EGFR, HER2) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of client protein degradation compared to the loading control.
In Vivo Tumor Xenograft Studies
These studies assess the anti-tumor efficacy of Hsp90 inhibitors in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the Hsp90 inhibitors to the treatment groups via an appropriate route (e.g., intravenous, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Data Analysis: Plot the tumor growth curves and calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion
The landscape of Hsp90 inhibitors is rapidly evolving, with novel agents demonstrating significant improvements in potency, selectivity, and safety over their predecessors. Pimitespib and Ganetespib, in particular, have shown promising preclinical and clinical data, with Ganetespib exhibiting a notable advantage in terms of reduced ocular toxicity. While direct, comprehensive head-to-head comparisons remain somewhat limited in the published literature, the available evidence suggests that these next-generation inhibitors hold the potential to overcome the limitations of earlier compounds and offer new therapeutic options for a range of cancers. Continued investigation and well-designed comparative studies will be crucial to fully elucidate the clinical potential of these promising agents.
References
- 1. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Cardiovascular safety of pimitespib in patients with advanced solid tumors: An open-label, nonrandomized, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. dam.esmo.org [dam.esmo.org]
CH5138303 (Pimitespib): A Novel HSP90 Inhibitor Demonstrates Efficacy in Acquired Drug-Resistant Cancer Models
For Immediate Release
[City, State] – [Date] – Preclinical research highlights the potential of CH5138303 (pimitespib), a novel, orally available HSP90 inhibitor, in overcoming acquired resistance to standard-of-care therapies in various cancer types. Studies in models of prostate cancer, breast cancer, and gastrointestinal stromal tumors (GIST) demonstrate that pimitespib, alone or in combination, can effectively inhibit tumor growth in cancers that have ceased to respond to conventional treatments.
Pimitespib is a selective inhibitor of HSP90α and HSP90β, crucial molecular chaperones responsible for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival.[1] By inhibiting HSP90, pimitespib leads to the degradation of these client proteins, thereby disrupting key oncogenic signaling pathways. This mechanism of action makes it a promising agent for tackling the complex challenge of acquired drug resistance.
Efficacy in Androgen Receptor Pathway Inhibitor (ARPI)-Resistant Prostate Cancer
In preclinical models of castration-resistant prostate cancer (CRPC) that have developed resistance to androgen receptor pathway inhibitors (ARPIs) like enzalutamide, pimitespib has shown significant activity. Combination therapy with pimitespib and enzalutamide resulted in enhanced inhibition of tumor growth in CRPC xenograft models.[2][3] Mechanistically, pimitespib was found to rapidly inhibit the nuclear translocation of both the androgen receptor (AR) and the glucocorticoid receptor (GR), and reduce the protein levels of AR, its splice variant AR-V7, and the key survival signaling protein AKT.[2][3] This multi-pronged attack on key resistance pathways suggests a promising strategy for patients who have progressed on ARPI therapy.
Overcoming Resistance to PARP Inhibitors in Breast Cancer
In models of PARP inhibitor-insensitive breast cancer, pimitespib demonstrated the ability to enhance the efficacy of PARP inhibitors.[4] The combination of pimitespib with a PARP inhibitor led to augmented antitumor effects in human breast cancer xenograft models.[4] This enhanced activity is attributed to pimitespib's ability to impair the homologous recombination (HR) pathway by promoting the degradation of key DNA repair proteins such as BRCA1, BRCA2, and RAD51.[4]
Activity in Tyrosine Kinase Inhibitor (TKI)-Refractory Gastrointestinal Stromal Tumors (GIST)
Pimitespib has also shown notable efficacy in preclinical models of GIST that are resistant to standard tyrosine kinase inhibitors such as imatinib and sunitinib.[5][6] In imatinib-resistant GIST cell lines and xenograft models, the combination of pimitespib and sunitinib strongly inhibited tumor growth and induced apoptosis by downregulating KIT signaling.[5] Furthermore, pimitespib has demonstrated clinical activity in patients with advanced GIST refractory to imatinib, sunitinib, and regorafenib, leading to its approval in Japan for this indication.[7][8][9]
Comparative Efficacy Data
The following tables summarize the key preclinical findings of pimitespib in various acquired drug-resistant cancer models.
Table 1: Efficacy of Pimitespib in Combination with Enzalutamide in a Castration-Resistant Prostate Cancer (CRPC) Xenograft Model [2][3]
| Treatment Group | Tumor Growth Inhibition | Key Molecular Effects |
| Enzalutamide | - | - |
| Pimitespib | - | - |
| Pimitespib + Enzalutamide | Enhanced inhibition of tumor growth | Rapid inhibition of AR and GR nuclear translocation; Reduced protein levels of AR, GR, AR-V7, and AKT |
Specific quantitative data on tumor growth inhibition was not available in the reviewed literature.
Table 2: Efficacy of Pimitespib in Combination with PARP Inhibitors in PARP Inhibitor-Insensitive Breast Cancer Xenograft Models [4]
| Cancer Model | Treatment Group | Outcome |
| HCC1428 (BRCA2 mutant) | Pimitespib (10 or 14 mg/kg/day) | Downregulation of RAD51 protein |
| MDA-MB-231 (BRCA wild-type) | Pimitespib (10 or 14 mg/kg/day) | Downregulation of RAD51 protein |
| HCC1428 | Pimitespib + PARP inhibitor | Augmented antitumor effects compared to monotherapy |
| MDA-MB-231 | Pimitespib + PARP inhibitor | Augmented antitumor effects compared to monotherapy |
Specific quantitative data on tumor growth inhibition was not available in the reviewed literature.
Table 3: Efficacy of Pimitespib in Imatinib-Resistant Gastrointestinal Stromal Tumor (GIST) Models [5][6]
| Cancer Model | Treatment Group | Outcome | Key Molecular Effects |
| Imatinib-resistant GIST cell lines | Pimitespib + Sunitinib | Strong inhibition of growth and induction of apoptosis | Inhibition of KIT signaling; Decreased auto-phosphorylated KIT |
| Imatinib-resistant GIST xenograft models | Pimitespib + Sunitinib | Enhanced antitumor responses compared to individual therapies | Downregulation of KIT signaling pathway; Decreased tumor microvessel density |
| Murine model of caecal GIST (KIT-D820Y mutation) | Pimitespib (oral) | Significantly reduced tumor volume compared to vehicle | Significantly inhibited KIT phosphorylation within the tumors |
Experimental Protocols
Generation of Enzalutamide-Resistant Prostate Cancer Cell Lines: Enzalutamide-resistant cell lines (e.g., VCaP-ENZR, C4-2B-ENZR) are typically generated by culturing the parental prostate cancer cell lines (VCaP, C4-2B) in media containing gradually increasing concentrations of enzalutamide over several months.[7] For instance, VCaP-ENZR cells are maintained in media supplemented with 10 µM enzalutamide, while C4-2B-ENZR cells are maintained with 20 µM enzalutamide.
In Vivo Xenograft Studies: Human cancer cells (e.g., CRPC cell lines, breast cancer cell lines, GIST cell lines) are subcutaneously implanted into immunocompromised mice (e.g., nude mice, NOG mice).[2][4][5] Once tumors reach a palpable size (e.g., 70-300 mm³), the mice are randomized into treatment groups. Drugs are administered via oral gavage (p.o.) or other appropriate routes according to the specified dosing schedule.[2][4][5] Tumor volumes are measured regularly (e.g., up to 3 times a week) using digital calipers. The primary endpoint is typically tumor growth inhibition, calculated as the percentage change in tumor volume in the treated groups compared to the vehicle control group. At the end of the study, tumors may be harvested for pharmacodynamic analysis, such as Western blotting, to assess the levels of target proteins.[4]
Western Blot Analysis: Tumor tissue or cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies against the proteins of interest (e.g., AR, GR, AR-V7, AKT, RAD51, KIT) and subsequently with a secondary antibody. The protein bands are visualized using an appropriate detection system.[2][3][4]
Signaling Pathways and Mechanisms of Action
The efficacy of pimitespib in acquired drug-resistant models stems from its ability to target the HSP90 chaperone, which is critical for the stability of multiple proteins that drive resistance.
Caption: Mechanism of pimitespib in overcoming ARPI resistance in prostate cancer.
Caption: Pimitespib enhances PARP inhibitor efficacy by disrupting HR repair.
Conclusion
This compound (pimitespib) demonstrates significant preclinical efficacy in various acquired drug-resistant cancer models. Its mechanism of action, centered on the inhibition of the master regulator HSP90, allows for the simultaneous targeting of multiple resistance pathways. These findings provide a strong rationale for the continued clinical development of pimitespib, both as a monotherapy and in combination with other targeted agents, for the treatment of cancers that have developed resistance to standard therapies. Further research, including direct comparative studies with other HSP90 inhibitors, is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Hsp90 inhibition leads to an increase in surface expression of multiple immunological receptors in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term response to pimitespib in postoperative recurrent gastrointestinal stromal tumors with PDGFRA D842V mutation: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Hsp90 inhibition leads to an increase in surface expression of multiple immunological receptors in cancer cells [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Pimitespib in patients with advanced gastrointestinal stromal tumors in Japan: an expanded access program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An open-label, crossover study to compare different formulations and evaluate effect of food on pharmacokinetics of pimitespib in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deciphering the tumor immune microenvironment of imatinib-resistance in advanced gastrointestinal stromal tumors at single-cell resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 大阪大学学術情報庫OUKA [ir.library.osaka-u.ac.jp]
Validating CH5138303 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the in vivo target engagement of CH5138303, an orally available Heat Shock Protein 90 (Hsp90) inhibitor. The document outlines experimental data and protocols to objectively assess its performance against alternative Hsp90 inhibitors, aiding in the design and interpretation of preclinical studies.
Introduction to this compound and Hsp90 Inhibition
This compound is a potent inhibitor of Hsp90α with a dissociation constant (Kd) of 0.48 nM.[1] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins critical for tumor cell proliferation, survival, and signaling. By inhibiting Hsp90, this compound disrupts the chaperoning of these client proteins, leading to their degradation and subsequent anti-tumor effects. In vitro studies have demonstrated the potent cell growth inhibitory activity of this compound against colorectal (HCT116) and gastric (NCI-N87) cancer cell lines, with IC50 values of 98 nM and 66 nM, respectively.[1] Furthermore, this compound has shown potent antitumor efficacy in a human NCI-N87 gastric cancer xenograft model when administered orally at 50 mg/kg.[1] A related compound, CH5164840, has also demonstrated significant in vivo antitumor activity in non-small-cell lung cancer (NSCLC) models, both as a single agent and in combination with the EGFR inhibitor erlotinib.[2][3]
Validating In Vivo Target Engagement: Key Pharmacodynamic Markers
The primary methods for validating Hsp90 target engagement in vivo revolve around monitoring the downstream consequences of its inhibition. These include the degradation of Hsp90 client proteins and the induction of heat shock proteins, particularly Hsp70, as a compensatory response.
Key Hsp90 Client Proteins for In Vivo Validation:
-
HER2 (ErbB2): A receptor tyrosine kinase and a well-established Hsp90 client protein. Its degradation is a reliable marker of Hsp90 inhibition.
-
AKT: A serine/threonine kinase that is a central node in cell survival and proliferation pathways.
-
EGFR: The epidermal growth factor receptor, another key oncogenic driver dependent on Hsp90.
-
c-RAF and CDK4: Signaling kinases involved in cell proliferation.
Induction of Hsp70:
-
Inhibition of Hsp90 leads to the activation of Heat Shock Factor 1 (HSF1), which in turn drives the transcription of heat shock proteins, most notably Hsp70. The induction of Hsp70 is a widely accepted pharmacodynamic biomarker for Hsp90 inhibitor activity.
Comparative Analysis of Hsp90 Inhibitors in Vivo
Table 1: Comparison of In Vivo Activity of Selected Hsp90 Inhibitors
| Compound | Alternative Names | In Vivo Model | Dose and Schedule | Key In Vivo Target Engagement Findings |
| This compound | - | NCI-N87 gastric cancer xenograft | 50 mg/kg, p.o. | Potent antitumor efficacy. In vitro data shows reduction in EGFR protein levels.[1] |
| CH5164840 | - | NSCLC xenografts (NCI-H292, NCI-H1975, NCI-H441) | 12.5 mg/kg, p.o. | Substantial antitumor activity. Abrogated erlotinib-induced Stat3 phosphorylation and suppressed ERK signaling in vivo.[2][3] |
| Debio 0932 | CUDC-305 | U87MG glioblastoma xenograft | 160 mg/kg, p.o. | Caused degradation of Hsp90 client proteins and suppressed tumor growth.[4] |
| 17-AAG | Tanespimycin | Human ovarian cancer xenografts | Not specified | Demonstrated changes in c-RAF-1, CDK4, and Hsp70 levels in tumors. |
| NVP-AUY922 | Luminespib | Prostate cancer patient-derived xenografts (ex vivo) | 500 nmol/L | Significant induction of Hsp70 and decrease in androgen receptor and Akt levels. |
| NVP-HSP990 | - | GTL-16 gastric cancer xenograft | Not specified | In vivo c-Met degradation and Hsp70 induction used as surrogate pharmacodynamic markers. |
Experimental Protocols for In Vivo Target Engagement Validation
To ensure robust and reproducible validation of this compound's in vivo target engagement, the following detailed experimental protocols are recommended.
Animal Model: Human Tumor Xenograft
-
Cell Line: NCI-N87 (gastric carcinoma) or other relevant cell line with known dependence on Hsp90 client proteins.
-
Animals: Female athymic nude mice (or other appropriate immunodeficient strain), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 NCI-N87 cells in a suitable matrix (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize mice into vehicle control and treatment groups.
-
Dosing: Administer this compound orally at the desired dose (e.g., 50 mg/kg) and schedule.
Western Blot Analysis of Tumor Lysates
This method is used to quantify the levels of Hsp90 client proteins and Hsp70 in tumor tissue.
-
Tumor Harvesting and Lysis: At specified time points after treatment, euthanize mice and excise tumors. Homogenize the tumors in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HER2, AKT, EGFR, Hsp70, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Immunohistochemistry (IHC) of Tumor Tissues
IHC provides spatial information on protein expression within the tumor tissue.
-
Tissue Fixation and Processing: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount them on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform antigen retrieval using a citrate-based buffer in a pressure cooker or water bath.
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with primary antibodies against Hsp90 client proteins or Hsp70.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis: Scan the slides and perform semi-quantitative or quantitative analysis of the staining intensity and distribution.
Visualizing Pathways and Workflows
To further clarify the mechanisms and experimental processes, the following diagrams are provided.
Caption: Hsp90 signaling pathway and point of intervention by this compound.
Caption: Experimental workflow for in vivo validation of this compound target engagement.
Caption: Logical framework for comparing this compound with alternative Hsp90 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor CH5164840 against non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor CH5164840 against non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Unlocking Potential Synergy: A Comparative Guide to CH5138303 and MEK Inhibitor Combination Therapy in KRAS-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
The circumvention of therapeutic resistance in KRAS-mutant cancers, a notoriously challenging group of malignancies, remains a critical goal in oncology research. While MEK inhibitors have shown promise by targeting a key downstream effector of KRAS, their efficacy is often limited by feedback reactivation of the MAPK signaling pathway. This guide explores the compelling scientific rationale for a synergistic combination of the Hsp90 inhibitor, CH5138303, with MEK inhibitors to overcome this resistance and enhance anti-tumor activity in KRAS-mutant settings.
Mechanistic Rationale for Synergy
KRAS mutations lead to the constitutive activation of the MAPK pathway (RAS-RAF-MEK-ERK), driving uncontrolled cell proliferation and survival. MEK inhibitors effectively block a central node in this cascade. However, this inhibition can trigger a feedback loop, leading to the reactivation of RAF and subsequently MEK, thereby blunting the therapeutic effect.
This compound, a potent inhibitor of Heat Shock Protein 90 (Hsp90), offers a promising strategy to counteract this resistance mechanism. Hsp90 is a molecular chaperone essential for the stability and function of numerous oncogenic proteins, including key components of the MAPK pathway such as CRAF and BRAF. By inhibiting Hsp90, this compound can induce the degradation of these client proteins, preventing the feedback reactivation that plagues MEK inhibitor monotherapy. Furthermore, Hsp90 inhibition has been shown to promote the degradation of other kinases, such as STK33, on which KRAS-mutant cancer cells exhibit a particular dependence for survival.[1][2][3][4]
This dual-pronged attack—direct MEK inhibition coupled with the destabilization of key upstream activators and survival kinases by this compound—forms a strong basis for a synergistic therapeutic effect.
Expected Quantitative Outcomes
While direct experimental data for the combination of this compound and MEK inhibitors is not yet available in published literature, based on studies with other Hsp90 inhibitors, a synergistic interaction would be expected to manifest in the following quantitative improvements over single-agent treatments.
Table 1: Anticipated Synergistic Effects on Cell Viability in KRAS-Mutant Cancer Cell Lines
| Treatment Group | Expected IC50 (Concentration for 50% Inhibition) | Combination Index (CI) | Description |
| This compound alone | Moderate | - | Baseline efficacy of Hsp90 inhibition. |
| MEK Inhibitor alone | Moderate to High | - | Efficacy limited by feedback activation. |
| This compound + MEK Inhibitor | Significantly Lower than single agents | < 1 | A Combination Index below 1 indicates synergy, with a lower value suggesting a stronger synergistic effect. |
Table 2: Anticipated Effects on Apoptosis and MAPK Pathway Signaling
| Treatment Group | Expected % Apoptotic Cells | Expected p-ERK Levels (relative to untreated) | Expected p-MEK Levels (relative to untreated) |
| This compound alone | Modest Increase | Moderate Decrease | Moderate Decrease |
| MEK Inhibitor alone | Modest Increase | Significant Decrease (initially), followed by potential rebound | Potential Increase (due to feedback) |
| This compound + MEK Inhibitor | Significant Increase | Sustained, Significant Decrease | Sustained, Significant Decrease |
Experimental Protocols
To empirically validate the hypothesized synergy between this compound and MEK inhibitors, the following experimental protocols are recommended.
Cell Viability and Synergy Assessment
-
Cell Culture: Culture KRAS-mutant cancer cell lines (e.g., HCT116, A549, PANC-1) in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and a selected MEK inhibitor (e.g., Trametinib, Selumetinib) in DMSO.
-
Dose-Response Matrix: Seed cells in 96- or 384-well plates. After 24 hours, treat cells with a matrix of increasing concentrations of this compound and the MEK inhibitor, both alone and in combination, typically at a constant ratio.
-
Viability Assay: After 72 hours of incubation, assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug alone and in combination. Determine synergy using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Software such as CompuSyn can be utilized for these calculations.[5][6]
Apoptosis Assay
-
Treatment: Treat KRAS-mutant cells with this compound, a MEK inhibitor, or the combination at their respective IC50 concentrations for 48 hours.
-
Staining: Harvest cells and stain with Annexin V and Propidium Iodide (PI) using a commercially available kit (e.g., from Thermo Fisher Scientific).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Western Blot Analysis for Signaling Pathway Modulation
-
Cell Lysis: Treat cells with the inhibitors for a shorter duration (e.g., 2, 6, 24 hours) to observe signaling changes. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-MEK, total MEK, CRAF, and cleaved PARP as a marker of apoptosis). Use a loading control like β-actin or GAPDH to ensure equal loading.
-
Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software.
Visualizing the Molecular Rationale
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the proposed mechanism of synergy.
Alternative and Competing Therapies
It is important to consider the landscape of other therapeutic strategies for KRAS-mutant cancers.
Table 3: Comparison with Alternative Combination Strategies
| Combination Strategy | Mechanism of Action | Reported Efficacy | Challenges |
| RAF Inhibitors + MEK Inhibitors | Vertical inhibition of the MAPK pathway. RAF inhibitors can prevent MEK inhibitor-induced feedback. | Synergistic effects have been demonstrated in preclinical models.[7][8][9] | The efficacy can be dependent on the specific RAF inhibitor and the context of the KRAS mutation. |
| PI3K Inhibitors + MEK Inhibitors | Dual blockade of the MAPK and PI3K/AKT pathways, two major downstream signaling arms of KRAS. | Synergy has been observed, but can be cell-line dependent.[10] | Potential for increased toxicity due to the broad effects of inhibiting two critical survival pathways. |
| Direct KRAS G12C Inhibitors | Covalent inhibitors that specifically target the KRAS G12C mutant protein. | Have shown clinical efficacy in NSCLC and other solid tumors. | Only effective against a specific KRAS mutation; resistance can develop through various mechanisms. |
| SHP2 Inhibitors + MEK Inhibitors | SHP2 is a phosphatase that acts upstream of RAS, and its inhibition can block RAS activation. | Preclinical data suggests synergy. | Still in early stages of clinical development. |
The combination of this compound with a MEK inhibitor presents a unique approach by not only providing vertical inhibition of the MAPK pathway but also by potentially targeting other Hsp90 client proteins that are critical for the survival of KRAS-mutant cancer cells.
Conclusion
The combination of the Hsp90 inhibitor this compound with a MEK inhibitor represents a scientifically robust and promising strategy for the treatment of KRAS-mutant cancers. By preventing the feedback reactivation of the MAPK pathway and potentially degrading other key survival proteins, this combination has the potential to induce a more profound and durable anti-tumor response than either agent alone. The experimental protocols outlined in this guide provide a clear path for the preclinical validation of this synergy, which could ultimately pave the way for new and more effective therapeutic options for patients with KRAS-driven malignancies.
References
- 1. Targeting of KRAS mutant tumors by HSP90 inhibitors involves degradation of STK33 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting of KRAS mutant tumors by HSP90 inhibitors involves degradation of STK33 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Methods for High-Throughput Drug Combination Screening and Synergy Scoring | bioRxiv [biorxiv.org]
- 6. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low-Dose Vertical Inhibition of the RAF-MEK-ERK Cascade Causes Apoptotic Death of KRAS Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the MAPK Pathway in RAS Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of CH5138303
For researchers and professionals in drug development, the safe and responsible disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of CH5138303, ensuring compliance with safety standards and minimizing environmental impact.
This compound is a research chemical, and its disposal should be handled with a clear understanding of its properties and the appropriate waste management protocols. According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS)[1]. However, it is imperative to follow institutional and local regulations for chemical waste disposal.
Disposal of Solid (Neat) this compound
Unused or waste this compound in its solid form should be managed as non-hazardous solid chemical waste.
Experimental Protocol for Solid Waste Disposal:
-
Packaging: Place the solid this compound waste into a primary container that can be securely sealed. This container should then be placed within a second, larger container to prevent any potential spillage.
-
Labeling: Clearly label the outer container as "Non-Hazardous Chemical Waste" and specify the contents, including the name "this compound" and the approximate quantity.
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup or to receive specific instructions for disposal. Laboratory personnel should transport the securely packaged and labeled waste to the designated institutional waste collection area. Custodial staff should not handle chemical waste.
-
Documentation: Maintain a record of the disposal, including the date, quantity, and method of disposal, in your laboratory's chemical inventory or waste log.
Disposal of this compound in Solvents
This compound is frequently dissolved in solvents such as Dimethyl Sulfoxide (DMSO) for experimental use. The disposal method for these solutions is dictated by the hazards associated with the solvent.
Experimental Protocol for Disposal of this compound in DMSO:
-
Waste Collection: Collect all waste solutions of this compound in DMSO in a designated, leak-proof, and chemically compatible waste container. This container should be specifically marked for "Organic Solvent Waste" or "DMSO Waste."
-
Labeling: The waste container must be clearly labeled with its contents, including "this compound" and "Dimethyl Sulfoxide," along with their approximate concentrations.
-
Storage: Store the waste container in a well-ventilated area, away from sources of ignition, and in accordance with your institution's guidelines for flammable or combustible liquid waste.
-
Disposal: Arrange for the disposal of the organic solvent waste through your institution's EHS office. DMSO-containing waste is typically disposed of via chemical incineration.
Decontamination and Disposal of Empty Containers
Properly decontaminating and disposing of empty containers that held this compound is crucial to prevent unintended exposure or environmental contamination.
Experimental Protocol for Empty Container Disposal:
-
Triple Rinsing: Rinse the empty container with a suitable solvent three times. A common and effective solvent for this purpose is ethanol or a 10% bleach solution, followed by water.
-
Rinsate Collection: Collect the rinsate from all three rinses and dispose of it as chemical waste, following the procedures for the solvent used.
-
Container Defacing: After triple rinsing and allowing the container to dry, deface or remove the original label to prevent any confusion.
-
Final Disposal: The clean, defaced container can typically be disposed of in the regular laboratory glass or plastic recycling, or as otherwise directed by your institution's waste management plan.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the handling and disposal of this compound.
| Parameter | Value | Notes |
| Hazard Classification | Not classified as hazardous[1] | According to GHS. |
| Primary Disposal Route (Solid) | Non-hazardous solid waste | Follow institutional EHS procedures. |
| Primary Disposal Route (in DMSO) | Organic solvent waste (incineration)[2] | Do not dispose of down the drain. |
| Empty Container Rinsing | Triple rinse | Collect rinsate as chemical waste. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
